(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIYFKTSGJTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660252 | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-60-0 | |
| Record name | 1-Ethyl 3-borono-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid: A Cornerstone Reagent in Modern Drug Discovery
Introduction: Beyond a Simple Building Block
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, registered under CAS Number 874219-60-0, presents itself as a deceptively simple, white to off-white crystalline powder.[1][2] However, to the discerning eye of a medicinal chemist or a process scientist, it represents a highly strategic and versatile building block. Its true value lies in the specific arrangement of its functional groups: a boronic acid poised for palladium-catalyzed cross-coupling, an electron-withdrawing ester, and a strategically placed fluorine atom. This combination is not accidental; it is a masterful design that imparts desirable pharmacokinetic and chemical properties, making it an invaluable intermediate in the synthesis of complex pharmaceuticals, most notably in the field of oncology.[1]
This guide moves beyond a simple recitation of properties. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this reagent. We will explore not just what to do, but why specific experimental choices are made, how to troubleshoot common challenges, and how this molecule has played a pivotal role in the synthesis of life-saving therapeutics.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. All quantitative data is summarized for clarity and rapid reference.
| Property | Value | Source(s) |
| CAS Number | 874219-60-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀BFO₄ | [1][2] |
| Molecular Weight | 211.98 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 99 °C (literature) | [1][2] |
| IUPAC Name | (5-ethoxycarbonyl-2-fluorophenyl)boronic acid | [3] |
| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1][2] |
The Strategic Role in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for creating biaryl structures that form the backbone of many pharmaceutical agents.[4]
Mechanistic Considerations: The "Why" Behind the Reaction
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition : The cycle begins with an active Pd(0) catalyst which oxidatively inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner). This forms a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]
-
Activation & Transmetalation : This is the crucial step where the boronic acid enters the cycle. The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex.[5] This complex then transfers its organic group (the (5-ethoxycarbonyl-2-fluorophenyl) moiety) to the Pd(II) center, displacing the halide. This step is called transmetalation.
-
Reductive Elimination : The two organic partners on the Pd(II) complex rearrange, and then reductively eliminate to form the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Fluorine and Ester Substituents
-
Ortho-Fluorine : The fluorine atom at the 2-position is critical. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, which can affect the rate of transmetalation. Furthermore, in the context of drug design, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the final compound.[1]
-
Para-Ethoxycarbonyl : The ester group is also electron-withdrawing. This electronic effect can increase the Lewis acidity of the boron atom, potentially influencing the rate of boronate formation and transmetalation.[6] From a synthetic standpoint, the ester provides a valuable chemical handle for further modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
Application in Pharmaceutical Synthesis: The Case of Trametinib
The true measure of a building block's importance is its application in synthesizing high-value molecules. The 2-fluoro-arylboronic acid scaffold is a key component in the synthesis of precursors to Trametinib (GSK1120212 / JTP-74057), a highly potent and selective inhibitor of MEK1 and MEK2 kinases.[7][8][9][10][11][12][13] Trametinib is an FDA-approved therapy for treating various cancers, including BRAF-mutant metastatic melanoma.[1][14]
While many large-scale syntheses of Trametinib ultimately utilize a 2-fluoro-4-iodoaniline intermediate, the principles of coupling this core structure are directly analogous to the Suzuki reaction. The boronic acid is a premier tool for accessing the necessary biaryl precursors during lead optimization and process development.
Experimental Protocols: From Theory to Practice
The following protocols are representative and grounded in established methodologies for Suzuki-Miyaura couplings involving functionalized arylboronic acids.[15][16]
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a typical lab-scale coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Inert atmosphere (Nitrogen or Argon)
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst/ligand, and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting the Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction Execution : Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. If significant solids are present, filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Protocol 2: Purification and Quality Control
Ensuring the purity of the boronic acid is paramount, as impurities can affect the outcome of the coupling reaction.
-
Purification (Recrystallization) : Boronic acids can often be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of a hot solvent (like ethyl acetate or an acetone/water mixture) and allowing it to cool slowly to form crystals, which are then collected by filtration.[17]
-
Quality Control (HPLC) : The purity of this compound can be reliably assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]
-
Column : C18 stationary phase (e.g., XSelect Premier HSS T3).[18]
-
Mobile Phase : A gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid, is effective.
-
Detection : UV detection at a wavelength such as 254 nm or 270 nm is appropriate for the aromatic system.[20]
-
Analytical Characterization: What to Expect
Validating the identity and purity of the reagent is a non-negotiable step in any synthetic workflow.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons : Expect complex multiplets in the aromatic region (~7.5-8.5 ppm). The proton ortho to the boronic acid and meta to the fluorine will likely be the most downfield. Significant H-F coupling will be observed. Ethyl Ester Protons : A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). Boronic Acid Protons : A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift is highly variable depending on solvent and concentration.[6][21] |
| ¹³C NMR | Aromatic Carbons : Signals will appear in the ~115-165 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will be broad and may be difficult to observe. Ester Carbons : A carbonyl signal around 165 ppm, a CH₂ signal around 61 ppm, and a CH₃ signal around 14 ppm.[6][21] |
| ¹⁹F NMR | A single resonance, the chemical shift of which will be characteristic of a fluorine atom on an electron-deficient aromatic ring. |
| LC-MS | In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ should be observable. |
Handling, Storage, and Safety
Safety Profile
This compound is classified as an irritant.
-
H315 : Causes skin irritation.[22]
-
H319 : Causes serious eye irritation.[22]
-
P264, P280 : Wash hands thoroughly after handling and wear protective gloves/eye protection.[22]
-
P302+P352, P305+P351+P338 : Standard first aid measures for skin and eye contact.[22]
Storage and Stability
Boronic acids as a class require careful handling to maintain their integrity.
-
Storage : Store sealed in a dry, well-ventilated place at room temperature.[22]
-
Hygroscopicity : Boronic acids can be hygroscopic. Prolonged exposure to moisture can lead to decomposition.
-
Boroxine Formation : Like other arylboronic acids, this compound can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride called a boroxine. This is often a reversible process in the presence of water, but it means that the material in the bottle may be a mixture of the acid and its anhydride. This is a common and generally accepted state for boronic acid reagents.
Conclusion
This compound is far more than a catalog chemical. It is a purpose-built tool for modern organic synthesis, embodying key principles of medicinal chemistry design. Its strategic application in palladium-catalyzed cross-coupling reactions enables the efficient construction of complex molecular architectures, exemplified by its relevance to the synthesis of the MEK inhibitor Trametinib. By understanding its properties, the mechanistic nuances of its reactions, and the robust protocols for its use and analysis, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. raineslab.com [raineslab.com]
- 7. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-1120212 - LKT Labs [lktlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cellagentech.com [cellagentech.com]
- 12. abmole.com [abmole.com]
- 13. adooq.com [adooq.com]
- 14. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.wisc.edu [chem.wisc.edu]
- 19. rsc.org [rsc.org]
- 20. US7086823B2 - Atmospheric vortex engine - Google Patents [patents.google.com]
- 21. rsc.org [rsc.org]
- 22. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid physical properties
An In-depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid for Advanced Research and Development
Introduction
This compound is a multifunctional organoboron compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its strategic combination of a reactive boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a metabolically robust fluorine atom makes it a highly valuable building block in modern organic synthesis. This guide provides a comprehensive overview of its physical properties, synthesis, characterization, and core applications, with a focus on the practical insights required by researchers and drug development professionals. The compound's primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for constructing complex molecular architectures.[1][2] The presence of a fluorine atom can enhance the metabolic stability and bioactivity of derivative compounds, a crucial consideration in medicinal chemistry.[1]
Part 1: Physicochemical and Stability Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application and the reproducibility of experimental results.
Core Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 874219-60-0 | [1][3][4] |
| Molecular Formula | C₉H₁₀BFO₄ | [1][3][4] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 99 °C | [1][5] |
| IUPAC Name | [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid | [3][4] |
| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1] |
Solubility Profile
Specific solubility data is not widely published. However, based on its structure—a moderately polar aromatic core with hydrogen-bonding capabilities (B(OH)₂) and a lipophilic ethyl ester group—its solubility can be predicted. It is expected to be soluble in polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dioxane, as well as polar protic solvents like methanol and ethanol. Its solubility in water is expected to be low but may increase at higher pH due to the formation of the boronate anion. For cross-coupling reactions, it is typically dissolved in solvents like toluene, dioxane, or DMF, often in combination with an aqueous base.
Stability, Storage, and Degradation Pathways
Like many boronic acids, this compound is susceptible to specific degradation pathways that can impact its purity and reactivity.[6]
-
Dehydration to Boroxines: The most common degradation pathway involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water. Commercial samples may contain varying amounts of the corresponding anhydride.[5][6][7]
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be catalyzed by acids, bases, or certain metals and is often exacerbated by aqueous conditions.[6]
-
Oxidation: While generally stable to air, boronic acids can be susceptible to oxidation under certain conditions, particularly in the presence of reactive oxygen species at physiological pH.[8]
Recommended Storage: To ensure long-term integrity, the compound should be stored under the following conditions:
-
Atmosphere: Sealed in a dry environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture.[4]
-
Container: A tightly sealed, opaque container to protect from light and moisture.
Caption: Key degradation pathways for arylboronic acids.
Part 2: Synthesis and Analytical Characterization
Ensuring the identity and purity of the starting material is critical for any synthetic application.
Plausible Synthetic Workflow
A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate ester.[9][10] The logical precursor for this compound is ethyl 4-bromo-2-fluorobenzoate .
Caption: Proposed synthetic workflow from a halogenated precursor.
Experimental Protocols for Characterization & Quality Control
1. Purity Determination by Titration This method quantifies the boronic acid content and is a reliable indicator of purity.[1]
-
Principle: Boronic acids are weak Lewis acids that form a stronger anionic complex with a diol (e.g., mannitol), which can then be titrated with a standard base (e.g., NaOH).
-
Procedure:
-
Accurately weigh ~100-150 mg of the boronic acid into a flask.
-
Dissolve the sample in an appropriate solvent mixture (e.g., 50:50 Methanol:Water).
-
Add an excess of mannitol (~10-fold molar excess).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of 0.1 M NaOH until a persistent pink endpoint is reached.
-
Calculate the purity based on the volume of titrant used.
-
2. NMR Spectroscopic Analysis NMR is the most powerful tool for confirming the structure of the compound.
-
Sample Preparation: Dissolve ~10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR: Expect signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and three distinct aromatic protons. The fluorine atom will cause characteristic splitting patterns (coupling constants). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: Expect signals for the nine unique carbons, including the ester carbonyl (~165 ppm), aromatic carbons (with C-F and C-B couplings), and the ethyl group carbons.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
¹¹B NMR: A single, often broad, signal is expected in the range of ~28-34 ppm, characteristic of a trigonal planar arylboronic acid.
3. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ion: In negative ion mode, the [M-H]⁻ ion at m/z 210.97 is expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
Part 3: Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[1][2][11]
General Protocol for a Suzuki-Miyaura Reaction
-
Reagents & Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add the solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Reaction:
-
Heat the reaction mixture with stirring to the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup & Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Safety and Handling
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|
| Warning | Skin Irritation, Category 2 | H315: Causes skin irritation |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation |
Data sourced from supplier Safety Data Sheets.[4][7]
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Skin Contact: Causes skin irritation.[7] In case of contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Causes serious eye irritation.[7] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Spill Management: Sweep up solid spills carefully to avoid creating dust. Place in a suitable, closed container for disposal.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a sophisticated and versatile reagent with well-defined physical properties. Its utility, primarily driven by its efficacy in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for constructing novel molecular entities in drug discovery and materials science. By understanding its stability profile, employing robust analytical methods for quality control, and adhering to strict safety protocols, researchers can fully leverage its synthetic potential to accelerate innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]
- 4. This compound | 874219-60-0 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid solubility data
An In-depth Technical Guide to the Solubility of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, underpins the synthesis of numerous pharmaceutical candidates and complex organic molecules.[1] However, the successful application of this reagent in any synthetic or formulation workflow is fundamentally governed by its solubility characteristics. Low or unpredictable solubility can lead to unreliable results in biological assays, hinder reaction kinetics, and create significant challenges in formulation for in vivo studies.[2] This guide provides a comprehensive technical overview of the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility, and presents detailed, field-proven protocols for its experimental determination.
Introduction: The Significance of a Versatile Building Block
This compound has emerged as a valuable intermediate in drug discovery and development.[1] Its structure is uniquely functionalized:
-
The boronic acid group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation.[1][3]
-
The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the molecule, often improving pharmacokinetic profiles.[1]
-
The ethoxycarbonyl group provides an additional site for chemical modification or can influence the molecule's polarity and interactions.
Given its role as a precursor to potential active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is not merely academic—it is a critical prerequisite for rational process development and drug design. Solubility directly impacts bioavailability, dose formulation, and the reliability of high-throughput screening assays.[4] This document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies.
| Property | Value | Source(s) |
| IUPAC Name | [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid | [5] |
| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1] |
| CAS Number | 874219-60-0 | [1][5][6] |
| Molecular Formula | C₉H₁₀BFO₄ | [1][5] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99 °C | [1] |
Core Principles Governing Boronic Acid Solubility
The solubility of arylboronic acids is a complex interplay of their unique structural features and the surrounding solution environment.
Structural and Intermolecular Forces
The solubility of this compound is dictated by the balance of its hydrophilic and hydrophobic regions. The boronic acid group, -B(OH)₂, is capable of forming hydrogen bonds with polar solvents. Conversely, the fluorophenyl ring is inherently hydrophobic. The ethoxycarbonyl group contributes moderate polarity. Therefore, optimal solubility is often found in solvents that can effectively solvate both the polar and nonpolar segments of the molecule, such as polar aprotic solvents or medium-chain alcohols.
The Challenge of Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[7] This equilibrium is influenced by solvent, temperature, and concentration.
Caption: Equilibrium between boronic acid monomer and its boroxine.
Boroxines are generally more nonpolar and crystalline, leading to significantly lower solubility compared to the monomeric acid.[8] This phenomenon can cause inconsistencies in solubility measurements if equilibrium is not properly established or if the solid material exists as a mixture of the acid and the boroxine.
Effect of pH on Aqueous Solubility
In aqueous media, the boronic acid group acts as a Lewis acid, accepting a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.
Caption: pH-dependent equilibrium of boronic acid.
This equilibrium is pH-dependent. Consequently, the aqueous solubility of this compound is expected to increase significantly at pH values above its pKa.
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[4][9] The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening, while thermodynamic assays provide the true equilibrium value essential for later-stage development.[2][4]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that the dissolution and precipitation processes have reached a steady state.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For accurate separation of any remaining microscopic particles, centrifugation or filtration using a low-binding filter (e.g., PVDF) is required.[10]
-
Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the diluted supernatant, and then back-calculate to find the solubility in the original solvent.
Caption: Workflow for the Thermodynamic Shake-Flask method.
Protocol 2: Kinetic Solubility Assay
Kinetic solubility is a higher-throughput method used to assess the solubility of compounds prepared from a DMSO stock solution, mimicking conditions often found in early biological screening assays.[11][12] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[11]
-
Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[13]
-
Aqueous Dilution: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize co-solvent effects.
-
Incubation: Cover the plate and shake at room temperature for a defined, shorter period (e.g., 1.5 to 2 hours).[13]
-
Precipitate Detection & Quantification: Determine the solubility limit. This can be done in several ways:
Caption: General workflow for a Kinetic Solubility assay.
Expected Solubility Profile: A Predictive Analysis
While extensive, publicly available quantitative solubility data for this compound is limited, a predictive profile can be constructed based on its structure and the known behavior of similar arylboronic acids.[14][15]
| Solvent / System | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 4.0) | Polar Protic | Low | The compound is in its neutral, less soluble form. The hydrophobic phenyl ring dominates. |
| PBS (pH 7.4) | Aqueous Buffer | Moderate | Partial ionization to the more soluble boronate form begins to occur, increasing solubility over acidic water. |
| Water (pH 10.0) | Polar Protic | High | The compound is primarily in its anionic boronate form, which is significantly more water-soluble. |
| DMSO | Polar Aprotic | Very High | Excellent solvent for a wide range of compounds, capable of disrupting crystal lattice forces and solvating both polar and nonpolar moieties. |
| Methanol / Ethanol | Polar Protic | High | Alcohols are effective hydrogen bond donors and acceptors, readily solvating the boronic acid and ethoxycarbonyl groups. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO or methanol but can still offer reasonable solvation. |
| Dichloromethane | Nonpolar | Low to Moderate | May offer some solubility due to dipole interactions, but likely limited by the polar boronic acid group. |
| Toluene / Hexanes | Nonpolar | Very Low | The high polarity of the boronic acid group makes it incompatible with nonpolar hydrocarbon solvents. |
Conclusion and Recommendations
This compound is a compound of significant synthetic value, but its effective use hinges on a clear understanding of its solubility. While a predictive analysis provides a strong starting point, it is no substitute for empirical data.
Key Takeaways:
-
The solubility of this compound is a balance of its polar boronic acid and ethoxycarbonyl groups and its nonpolar fluorophenyl core.
-
In aqueous systems, solubility is highly pH-dependent, increasing significantly at basic pH.
-
The potential for boroxine formation can complicate measurements and should be considered during experimental design.
-
For early-stage discovery, kinetic solubility assays provide a rapid assessment. For process development and formulation, the thermodynamic solubility determined via the shake-flask method is essential.
It is strongly recommended that researchers experimentally determine the solubility of this compound in the specific solvent systems relevant to their application, using the robust protocols detailed in this guide. This empirical data will empower more reliable, reproducible, and scalable scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. This compound | 874219-60-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of Directed ortho-Metalation (DoM), a powerful tool for the regiocontrolled functionalization of aromatic rings. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of reaction optimization and product purification. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.[1] Its utility stems from the presence of three key functional groups: a boronic acid, a fluorine atom, and an ethoxycarbonyl group. The boronic acid moiety is a versatile functional handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The fluorine atom can enhance the metabolic stability and bioactivity of pharmaceutical compounds, while the ethoxycarbonyl group provides a site for further chemical modification.[1]
Synthetic Strategy: Harnessing Directed ortho-Metalation
The synthesis of this compound requires the precise introduction of a boronic acid group at the C2 position of an ethyl 4-fluorobenzoate backbone. To achieve this high degree of regioselectivity, a Directed ortho-Metalation (DoM) strategy is employed.[2] DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate is then trapped by an electrophile, in this case, a trialkyl borate, to introduce the desired boronic acid functionality.
The Role of Directing Groups: A Tale of Two Influences
The starting material, ethyl 4-fluorobenzoate, possesses two potential directing groups: the fluorine atom at C4 and the ethoxycarbonyl group at C1.
-
Fluorine as a Directing Group: The fluorine atom is a known, albeit moderately activating, ortho-directing group for lithiation.[3] This is attributed to the ability of its lone pair of electrons to coordinate with the lithium cation of the organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent C-H bond.
-
Ethoxycarbonyl Group as a Directing Group: The ethoxycarbonyl group is also a known directing group. However, its interaction with strong organolithium bases like n-butyllithium can be complex. While it can direct lithiation to the ortho position, it is also susceptible to nucleophilic attack at the carbonyl carbon, leading to undesired side products such as ketones or tertiary alcohols. To circumvent this, a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is a strong base capable of effecting deprotonation of the aromatic ring while its steric bulk minimizes nucleophilic addition to the ester.
In the case of ethyl 4-fluorobenzoate, the fluorine atom and the ethoxycarbonyl group work in concert to direct lithiation to the C2 position, which is ortho to the fluorine atom.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Ethyl 4-fluorobenzoate | 168.17 | 10.0 g | 59.4 mmol | 99% | Sigma-Aldrich |
| Diisopropylamine | 101.19 | 9.0 mL | 64.2 mmol | 99.5% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 25.7 mL | 64.2 mmol | 2.5 M in hexanes | Sigma-Aldrich |
| Triisopropyl borate | 188.08 | 16.5 mL | 71.3 mmol | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | ≥99.9% | Sigma-Aldrich |
| 2 M Hydrochloric Acid | - | As needed | - | - | - |
| Diethyl ether | - | As needed | - | - | - |
| Brine | - | As needed | - | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - | - |
Reaction Workflow
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Importance of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Analysis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
This compound, with the molecular formula C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol , is a highly versatile building block in medicinal chemistry and organic synthesis.[1][2] Its significance stems from its utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[1][3] This capability makes it an invaluable intermediate for constructing the complex molecular architectures required for novel pharmaceutical agents.[1]
The compound's structure is strategically functionalized. The boronic acid group is the reactive handle for coupling reactions, while the fluorine atom and the ethoxycarbonyl group impart desirable physicochemical properties. The presence of a fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] As such, a rigorous and multi-faceted structural analysis of this key intermediate is not merely a quality control measure; it is a foundational requirement for ensuring the integrity, reproducibility, and success of a drug development campaign.
This guide provides a comprehensive overview of the essential analytical techniques for the complete structural characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and discuss the interpretation of the resulting data, equipping researchers and drug development professionals with the knowledge to confidently assess this critical reagent.
Chromatographic Analysis: Establishing Purity and Stability
Before undertaking detailed structural elucidation, it is paramount to establish the purity of the material. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for this purpose.[4] For boronic acids, these methods also serve as a crucial check for stability, as degradation or the presence of related impurities can compromise subsequent synthetic steps.
The Rationale for Reverse-Phase HPLC
A reverse-phase HPLC (RP-HPLC) method is the workhorse for analyzing small organic molecules like this compound. The choice of a C18 stationary phase provides excellent retention and separation based on hydrophobicity. The primary challenge in boronic acid chromatography is mitigating the on-column formation of boroxines (cyclic trimeric anhydrides) or potential hydrolysis of ester groups. A well-designed method using an appropriate mobile phase and column technology can ensure a sharp, symmetrical peak for the parent compound, allowing for accurate purity assessment. A high-throughput UPLC-MS method using a C18 column with an ammonium acetate and acetonitrile mobile phase has proven effective for a wide range of boronic acids, providing a robust starting point for method development.[5][6]
Experimental Protocol: RP-HPLC Purity Assessment
This protocol is designed as a self-validating system for determining the purity of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 acetonitrile:water diluent. Vortex to ensure complete dissolution.
-
Instrumentation: Utilize an HPLC or UPLC system equipped with a PDA or UV detector.
-
Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the chromatogram at 254 nm. The peak corresponding to this compound should be well-resolved from any impurity peaks.
-
Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Table 1: Recommended HPLC Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and selectivity for aromatic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the main peak and any potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring a strong signal. |
Visualization: HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC purity assessment.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of the compound. However, boronic acids present a unique challenge: they are prone to dehydration, which can lead to the formation of a cyclic trimer known as a boroxine.[7][8] This can complicate spectral interpretation, and analytical strategies must be chosen to minimize or account for this behavior.
Causality: Selecting the Right Ionization Technique
The choice of ionization technique is critical for obtaining a clear and interpretable mass spectrum for boronic acids.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for LC-MS analysis. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. For boronic acids, analysis in negative ion mode is often advantageous, as it can produce an intense [M-H]⁻ peak while minimizing the formation of adducts and dimers.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. Boronic acids are not inherently volatile, so derivatization is mandatory. Silylation (e.g., with BSTFA) is a common approach to increase volatility and prevent boroxine formation, yielding clean spectra with predictable fragmentation patterns.[7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is highly sensitive and tolerant of salts. An interesting phenomenon occurs when using 2,5-dihydroxybenzoic acid (DHB) as the matrix; it can form an adduct with the boronic acid in situ, effectively preventing trimerization and simplifying the spectrum without a separate derivatization step.[8]
Table 2: Comparison of Mass Spectrometry Techniques for Boronic Acid Analysis
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | [M-H]⁻, [M+H]⁺, [M+Na]⁺. Potential for solvent adducts. | Soft ionization, ideal for LC-MS, good for polar compounds. | Spectra can be complicated by adducts and boroxine formation. |
| GC-MS | Mandatory (Silylation) | Provides detailed and reproducible fragmentation patterns. | Excellent chromatographic separation, highly reproducible. | Requires an extra derivatization step. |
| MALDI-MS | Optional | Forms adducts with the matrix (e.g., DHB). | High sensitivity, salt tolerance, in situ derivatization with certain matrices. | Requires a suitable matrix; can be less quantitative. |
Experimental Protocol: UPLC-ESI-MS
This protocol leverages the advantages of ESI in negative mode for direct confirmation of the molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 1.2).
-
Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
UPLC Conditions: Use the same conditions as outlined in Table 1.
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak. Look for the [M-H]⁻ ion. For C₉H₁₀BFO₄ (exact mass 212.0659), the expected [M-H]⁻ ion is at m/z 211.0581. Compare the measured mass to the theoretical mass; a mass error of <5 ppm provides high confidence in the elemental composition.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is required for unambiguous characterization.
Rationale: A Multi-Nuclear Approach
-
¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework of the molecule, including the ethyl group of the ester and the substitution pattern of the aromatic ring.
-
¹⁹F NMR: With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is a highly sensitive and specific technique.[9] It will produce a single resonance, confirming the presence and electronic environment of the fluorine atom.
-
¹¹B NMR: This experiment directly probes the boron atom, which is the heart of the molecule's reactivity. The chemical shift of the ¹¹B nucleus is highly diagnostic of its coordination state.[10] Tricoordinate boronic acids typically appear in the δ 28-33 ppm range, while tetracoordinate boronate esters or complexes are shifted significantly upfield to δ 2-15 ppm.[11][12][13] This allows for the direct observation of the free acid and any potential complexes formed in solution.
Experimental Protocol: NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹¹B NMR spectrum using a boron-free quartz tube if possible to avoid background signals from borosilicate glass tubes.[13] Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).
-
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure matches that of this compound.
Table 3: Predicted NMR Data in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~8.3 | s (broad) | B(OH )₂ |
| ~8.1 | dd | Ar-H (H6) | |
| ~8.0 | dd | Ar-H (H4) | |
| ~7.4 | t | Ar-H (H3) | |
| ~4.3 | q | O-CH₂ -CH₃ | |
| ~1.3 | t | O-CH₂-CH₃ | |
| ¹³C | ~165 | s | C =O |
| ~163 | d, ¹JCF ≈ 250 Hz | C 2-F | |
| ~138 | d | C 6-B | |
| ~132 | s | C 4 | |
| ~130 | s | C 5-COOEt | |
| ~125 | d | C 1-B (ipso, broad) | |
| ~118 | d, ²JCF ≈ 25 Hz | C 3 | |
| ~61 | s | C H₂ | |
| ~14 | s | C H₃ | |
| ¹¹B | ~30 | s (broad) | B (OH)₂ |
| ¹⁹F | ~ -110 | s | Ar-F |
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. It reveals definitive information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids.[14]
Causality: Why Crystallography is the Gold Standard
While NMR confirms connectivity and MS confirms molecular weight, only X-ray crystallography can reveal the true three-dimensional geometry and packing of the molecule in a crystal lattice. For phenylboronic acids, this is particularly insightful, as they typically form centrosymmetric dimers via hydrogen bonds between the boronic acid hydroxyl groups.[15] This analysis confirms the planarity of the phenyl ring and the trigonal planar geometry around the boron atom, validating the structural assumptions made from other techniques.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: The workflow for single-crystal X-ray analysis.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, water, or a mixture).[16]
-
Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer, cooled to a low temperature (typically 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures to yield the final atomic coordinates, bond lengths, and angles.[15]
Table 4: Representative Crystallographic Parameters for a Substituted Phenylboronic Acid
| Parameter | Example Value (for 2-Fluorophenylboronic acid)[17] | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P 1 21/c 1 | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 5.10172 | Unit cell dimension. |
| b (Å) | 5.55660 | Unit cell dimension. |
| c (Å) | 22.0587 | Unit cell dimension. |
| β (°) | 94.731 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.0354 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Conclusion
The structural analysis of this compound is a critical, multi-step process that underpins its effective use in research and drug development. A logical, integrated approach—beginning with chromatographic purity assessment, followed by mass spectrometric confirmation of molecular weight, detailed NMR analysis for structural elucidation, and culminating in X-ray crystallography for definitive 3D structure—provides the highest level of confidence in the material's identity, quality, and suitability for its intended application. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the rationale behind each method and adhering to validated protocols, scientists can ensure the integrity of their synthetic pathways and the ultimate success of their discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]
- 3. nbinno.com [nbinno.com]
- 4. waters.com [waters.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 13. Boron NMR [chem.ch.huji.ac.il]
- 14. pubs.aip.org [pubs.aip.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
This guide provides a comprehensive technical overview of the spectroscopic data for (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis.[1] Given the limited availability of public experimental spectra, this document combines established analytical methodologies with predicted data to offer a robust framework for the characterization and quality control of this important reagent.
Compound Profile and Significance
This compound is a key intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] Its utility primarily stems from its participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The presence of the fluorine atom can enhance metabolic stability and bioactivity in the resulting molecules, making this compound particularly valuable in drug discovery programs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874219-60-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀BFO₄ | --INVALID-LINK-- |
| Molecular Weight | 211.98 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 99 °C | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to broadened signals, sample preparation and choice of solvent are critical.[2] Deuterated methanol (CD₃OD) is a recommended solvent as it can break up these oligomeric species, although this will result in the exchange and disappearance of the B(OH)₂ protons.[2]
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR spectral data in CDCl₃.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.25 | dd | J = 2.5, 7.0 | Ar-H |
| ~8.05 | ddd | J = 2.5, 4.5, 8.5 | Ar-H |
| ~7.20 | t | J = 8.5 | Ar-H |
| ~4.40 | q | J = 7.1 | -OCH₂CH₃ |
| ~1.40 | t | J = 7.1 | -OCH₂CH₃ |
Note: The B(OH)₂ protons are expected to be a broad singlet, the chemical shift of which is highly dependent on concentration and residual water content. In a CD₃OD solvent, this peak would not be observed.
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O |
| ~162.0 (d, ¹JCF) | C-F |
| ~138.0 (d) | C-H |
| ~132.0 (d) | C-H |
| ~130.0 | C-CO |
| ~116.0 (d, ²JCF) | C-H |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
| Not Observed | C-B |
Note: The carbon directly attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.
Predicted ¹⁹F NMR Spectral Data
Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -115 | m |
Note: The chemical shift is referenced to CFCl₃. The multiplicity will be complex due to coupling with the aromatic protons.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 500 MHz NMR spectrometer. The spectral width should be set to cover a range of approximately 0-12 ppm.
-
¹³C NMR: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum on a 470 MHz NMR spectrometer using a proton-decoupled pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
-
¹¹B NMR: Acquire the spectrum on a 160 MHz NMR spectrometer.[3] A broad spectral width is recommended.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for confirming the presence of key functional groups in the molecule.
Predicted FT-IR Spectral Data
Table 5: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Note: The O-H stretching band for the boronic acid can be very broad due to hydrogen bonding. In the solid state, this is particularly prominent.[4]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FT-IR data acquisition (KBr pellet).
-
Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[5]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[7]
Predicted Mass Spectrometry Data
Table 6: Predicted m/z Values for Major Ions (ESI)
| Ion | Predicted m/z |
| [M+H]⁺ | 213.07 |
| [M+Na]⁺ | 235.05 |
| [M-H]⁻ | 211.06 |
Expected Fragmentation Patterns
In positive ion mode, fragmentation of the [M+H]⁺ ion is expected to involve the loss of neutral molecules such as water (H₂O) from the boronic acid group and ethylene (C₂H₄) or ethanol (C₂H₅OH) from the ethoxycarbonyl group.[8][9] Common fragmentation pathways for esters often involve cleavage at the C-O bond.[8]
Experimental Protocol for Mass Spectrometry (ESI)
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.
-
MS/MS Analysis (Optional): To obtain structural information, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for their acquisition. By combining predicted data with established analytical principles, researchers and drug development professionals can effectively characterize this important building block, ensuring its identity and purity for use in synthesis and other applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Foreword: The Analytical Imperative for a Key Synthetic Building Block
An In-depth Technical Guide to the Purity Assessment of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
This compound, with its characteristic fluorine and ethoxycarbonyl substitutions, is a highly valuable intermediate in modern organic synthesis and medicinal chemistry.[1] Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone for constructing carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability and bioactivity, making this compound a frequent feature in drug discovery programs.[1]
However, the synthetic utility of this boronic acid is directly contingent on its purity. The presence of impurities—ranging from inorganic salts and residual solvents to structurally related organic by-products—can have profound consequences, leading to poor yields in subsequent reactions, unpredictable process scalability, and the introduction of potentially genotoxic substances into a drug development pipeline. This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound, grounded in established analytical principles and regulatory expectations.
The Impurity Landscape: Understanding What to Look For
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized based on their origin.
Process-Related Impurities
These impurities arise from the synthetic route used to produce the boronic acid. Common synthetic methods involve the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate.[2]
-
Starting Materials: Unreacted precursors, such as the corresponding aryl halide.
-
By-products: Homocoupling of the organometallic reagent or the formation of other organoboron species like borinic acids (R₂BOH).[3]
-
Protodeboronation Products: This is a significant degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond, yielding ethyl 4-fluorobenzoate in this case.[2] This can be catalyzed by residual metals or occur under acidic or basic conditions.[2]
Inherent Impurities and Degradants
Boronic acids possess inherent chemical liabilities that can lead to the formation of impurities during manufacturing, storage, or even analysis.
-
Boroxines (Anhydrides): The most common impurity is the cyclic trimeric anhydride, known as a boroxine, formed by the intermolecular dehydration of three boronic acid molecules.[4][5] This equilibrium between the acid and the boroxine can complicate characterization, particularly by NMR.[6][7]
-
Oxidative Degradation Products: Exposure to air can lead to oxidation of the boronic acid.
Residual Impurities
These are not structurally related to the target molecule but are remnants of the manufacturing process.
-
Residual Solvents: Organic solvents used during synthesis and purification can be retained in the final product. Their levels are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.[8][9][10]
-
Water Content: Water is a critical parameter that affects not only the stability of the compound but also the accuracy of its assay when calculated on an anhydrous basis.[11][12]
Table 1: Summary of Potential Impurities and Recommended Analytical Techniques
| Impurity Category | Specific Example(s) | Typical Origin | Primary Analytical Technique(s) |
| Process-Related | Ethyl 4-fluorobenzoate (Protodeboronation) | Synthesis, Degradation | HPLC-UV, LC-MS, GC-MS |
| Aryl halide starting material | Incomplete Reaction | HPLC-UV, GC-MS | |
| Inherent Impurities | Boroxine (Cyclic Trimer) | Dehydration | NMR, LC-MS |
| Residuals | Water | Process, Hygroscopicity | Karl Fischer Titration |
| Toluene, Tetrahydrofuran, etc. | Synthesis, Purification | Headspace GC-MS/FID | |
| Inorganic Salts (e.g., Boric Acid) | Synthesis, Hydrolysis | ICP-MS (for Boron), Titration |
Logical Diagram of Key Impurity Structures
The following diagram illustrates the relationship between the target molecule and its most common structurally related impurities.
Caption: Key impurities related to the target molecule.
A Multi-Modal Analytical Workflow for Complete Characterization
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal set of methods, each providing a different piece of the puzzle. The following workflow is a proven strategy for comprehensive characterization.
Caption: Integrated workflow for purity assessment.
Chromatographic Methods: The Cornerstone of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities.
Rationale and Expertise
The goal is to develop a method that separates the main component from all process-related impurities and degradants. For a moderately polar compound like this compound, reversed-phase HPLC is the logical choice.
-
Why a C18 Column? A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the aromatic ring system, making it the workhorse for separating arylboronic acids.[13][14]
-
Why an Acidic Mobile Phase? The boronic acid moiety is weakly acidic. Operating at a low pH (e.g., with 0.1% formic or phosphoric acid) suppresses the ionization of the boronic acid group.[15] This ensures a consistent retention time and sharp, symmetrical peak shapes, which are critical for accurate quantification.
-
Why a Photodiode Array (PDA) Detector? A PDA detector is essential. It not only quantifies impurities at a specific wavelength but also provides UV spectra for each peak. This helps in peak tracking during method development and can give clues about an impurity's structure (e.g., confirming the presence of the aromatic chromophore).
Experimental Protocol: HPLC-UV/PDA Purity Method
Objective: To determine the area percent purity and quantify specified and unspecified impurities.
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) for control and data processing.
-
-
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column with low silanol activity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 230 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh ~10 mg of the boronic acid into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Trustworthiness Pillar: SST ensures the chromatographic system is performing adequately for its intended purpose on the day of analysis.
-
-
-
Data Analysis:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify known impurities against a reference standard if available.
-
Identity and Structural Confirmation: Spectroscopic Methods
While chromatography separates components, spectroscopy confirms the identity of the main peak and helps elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural confirmation.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It can confirm the presence of the ethoxy group, the pattern of the aromatic protons, and potentially the B(OH)₂ protons, although the latter are often broad and may exchange with solvent.
-
¹⁹F NMR: A simple and powerful test. The presence of a single fluorine atom in the molecule should give a clean, single resonance (with coupling to nearby protons), providing definitive confirmation of the fluoro-substitution.
-
¹¹B NMR: This technique is highly specific for boron-containing compounds. The chemical shift in ¹¹B NMR is very sensitive to the coordination state of the boron atom.[19][20] A trigonal planar sp² boron in the free boronic acid will have a distinct chemical shift compared to a tetrahedral sp³ boron in a boronate ester or a boroxine-water adduct, making it useful for studying such equilibria.[20][21]
NMR Sample Preparation: Overcoming Analytical Challenges
A common issue with NMR of boronic acids is poor spectral quality (broad peaks) due to the equilibrium with the boroxine trimer.[6][7]
-
The Methanol Trick: Dissolving the sample in deuterated methanol (CD₃OD) instead of the more common CDCl₃ can often resolve this issue. The alcohol solvent forms a labile boronate ester, breaking up the oligomeric boroxine and resulting in sharp, well-resolved spectra.[6] The B(OH)₂ protons will exchange with the solvent's -OD group and will not be observed.[6]
Mass Spectrometry (MS)
Coupling HPLC with MS (LC-MS) provides molecular weight information for every peak in the chromatogram, making it indispensable for identifying unknown impurities.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[4] It typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
-
Expert Insight: A challenge in MS analysis of boronic acids is the in-source formation of adducts with solvents or the loss of water, which can complicate spectral interpretation.[4][5] A skilled analyst will look for these characteristic patterns to aid in identification. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental formula of an impurity.
Quantification of Specific Impurities: Water and Solvents
Water Content by Karl Fischer Titration
Rationale: Water is not an "impurity" in the traditional sense but a critical quality attribute. Its presence affects the stability and the true potency of the material. Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and precision.[11][22] Unlike "Loss on Drying," KF is specific to water and is not affected by other volatile components.
Experimental Protocol: Coulometric Karl Fischer This method is preferred for materials expected to have low water content (<1%).[23][24]
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Reagents: Appropriate coulometric KF reagents (anolyte and catholyte).
-
Procedure: a. Allow the instrument to stabilize and titrate the residual moisture in the cell to a stable endpoint. b. Accurately weigh approximately 50-100 mg of the boronic acid sample. c. Introduce the sample directly into the titration cell. d. The instrument automatically titrates the water present and calculates the content. e. Perform the determination in triplicate.
-
Acceptance Criteria: The RSD of the three determinations should be ≤ 10%.
-
Scientist's Note: For some APIs that can react with the iodine in the KF reagent, a KF oven is used. The sample is heated in a sealed vial, and a carrier gas sweeps the evolved water into the titration cell, preventing side reactions.[23]
-
Residual Solvents by Headspace Gas Chromatography (GC)
Rationale: As a chemical intermediate for pharmaceuticals, this compound must be tested for residual solvents according to regulatory guidelines like ICH Q3C.[8][9] This guideline classifies solvents into three classes based on their toxicity and sets permissible daily exposure (PDE) limits.[9][10] Headspace GC is the mandated technique because it allows for the analysis of volatile solvents without injecting the non-volatile boronic acid onto the GC column.[10][25]
Experimental Protocol: Headspace GC-FID/MS
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and/or a mass spectrometer (MS), coupled with a headspace autosampler.
-
GC Conditions (Typical):
-
Column: DB-624 or equivalent.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temp: 250 °C.
-
Detector Temp (FID): 260 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Headspace Conditions:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temp: 90 °C.
-
Transfer Line Temp: 100 °C.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.
-
Procedure: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of diluent, cap, and vortex to dissolve.
-
-
Analysis: Analyze the sample against a standard containing known amounts of the potential solvents used in the manufacturing process, as defined by the ICH Q3C classes.[25]
Conclusion
The purity of this compound is not a single number but a comprehensive profile built from orthogonal analytical techniques. A robust assessment combines high-resolution separation by HPLC, unambiguous identification by NMR and MS, and precise quantification of specific impurities like water and residual solvents. By understanding the potential impurity landscape and applying these validated, self-verifying protocols, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical synthetic building block, thereby de-risking downstream processes and accelerating the path to innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. filab.fr [filab.fr]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. uspnf.com [uspnf.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 23. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
An In-depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, a versatile building block with significant applications in pharmaceutical research and materials science. We will delve into its chemical properties, commercial availability, and, most importantly, its practical application in synthetic chemistry, supported by detailed experimental protocols and insights into its role in the development of bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Synthesis
This compound (CAS No. 874219-60-0) has emerged as a crucial reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its utility stems from the unique combination of a boronic acid moiety, a fluorine substituent, and an ethoxycarbonyl group on the phenyl ring.
The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of a fluorine atom can significantly enhance the metabolic stability and bioactivity of drug candidates.[2] Furthermore, the ethoxycarbonyl group provides a handle for further functionalization or can act as a key interacting moiety in a final target molecule. These attributes make this compound a highly sought-after building block in drug discovery and the synthesis of advanced materials.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 874219-60-0 | [1] |
| Molecular Formula | C₉H₁₀BFO₄ | [1] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99 °C (lit.) | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF. | General Knowledge |
| Storage | Store at room temperature in a dry environment. | [1] |
Commercial Suppliers
A reliable supply of high-purity starting materials is critical for reproducible research and development. Several reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Chem-Impex | 40291 | 98-105% (by titration) | 200mg, 1g, Bulk |
| Sigma-Aldrich | AMBH97F050F8 | 98% | 250mg, 1g |
| BLDpharm | BD6577 | Inquire | Bulk |
| Chemspace | CSSB00000068464 | Inquire | In-Stock Building Blocks |
It is always recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound
While commercially available, understanding the synthesis of this key building block can be valuable for process development and cost analysis. A common synthetic route involves the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[3] A plausible synthetic pathway is outlined below.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable, yet challenging, building block: (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid . This reagent is instrumental for installing a highly functionalized phenyl ring, characterized by two distinct electron-withdrawing groups. The ortho-fluoro substituent can enhance metabolic stability and binding affinity in drug candidates, while the para-ethoxycarbonyl group provides a versatile handle for further synthetic transformations.[5][6]
However, the electronic properties of these substituents—the inductive effect of fluorine and the resonance-withdrawing ester—decrease the nucleophilicity of the boronic acid. This deactivation presents specific challenges to the catalytic cycle, particularly the transmetalation step, necessitating carefully optimized reaction conditions.[7][8] These application notes provide a detailed mechanistic overview, field-proven protocols, and troubleshooting strategies to empower researchers to successfully employ this versatile reagent.
Mechanistic Insights & Key Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][9] Understanding this mechanism is critical for optimizing reactions with electronically deactivated substrates like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of Electron-Deficient Boronic Acids
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner. The rate of this step is generally faster with electron-withdrawing groups on the aryl halide.[9] The reactivity order for the halide is I > Br > OTf >> Cl.[9]
-
Transmetalation : This is often the rate-limiting step, especially for challenging substrates. The organoboron reagent transfers its organic group to the palladium(II) complex. This process requires a base to activate the boronic acid, forming a more nucleophilic boronate 'ate' complex.[10] For this compound, the electron-withdrawing fluorine and ester groups reduce the electron density on the phenyl ring, making the boronic acid less nucleophilic and slowing this crucial step.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Strategic Choices for Success:
-
Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[11][12] These ligands promote both the oxidative addition and the final reductive elimination steps, increasing overall reaction speed and efficiency, which is crucial for coupling unstable boronic acids that might otherwise decompose.[13]
-
Base Selection : The choice of base is critical. It must be strong enough to promote the formation of the boronate 'ate' complex but not so harsh as to cause hydrolysis of the ester group or significant protodeboronation (cleavage of the C-B bond).[14] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and compatibility.[14]
-
Solvent System : A mixture of an organic solvent and water is typically required. The water is essential for dissolving the inorganic base and facilitating the formation of the 'ate' complex. Common solvents include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a ratio of 4:1 to 10:1 with water.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Supplier | Notes |
| This compound | 874219-60-0 | 211.99 | Sigma-Aldrich, Combi-Blocks, Chem-Impex | Purity >97% recommended.[6] |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Standard Suppliers | Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Strem, Sigma-Aldrich | Catalyst precursor.[11] |
| SPhos (Ligand) | 657408-07-6 | 410.51 | Strem, Sigma-Aldrich | Bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | Standard Suppliers | Base; must be anhydrous for best results. |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Standard Suppliers | Reaction solvent; use a dry, degassed solvent. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | Should be degassed. |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | 88.11 | Standard Suppliers | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Suppliers | For drying organic layer. |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
Abstract
This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials. However, its unique electronic and steric properties—an electron-withdrawing ester and an ortho-fluoro substituent—present specific challenges. This document outlines rational strategies for selecting the optimal palladium precatalyst, ligand, base, and solvent system to overcome these challenges, ensuring high yields and reaction efficiency. Detailed experimental procedures, troubleshooting advice, and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenges of Coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a valuable reagent in organic synthesis, allowing for the introduction of a fluorinated phenyl ester moiety into complex molecules. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the ester provides a handle for further functionalization.[1]
Despite its utility, successful Suzuki-Miyaura coupling of this substrate requires careful consideration of its structural features:
-
Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the palladium complex, potentially slowing down key steps in the catalytic cycle.[2][3][4]
-
Electronic Effects: The electron-withdrawing nature of both the fluoro and ethoxycarbonyl groups can impact the nucleophilicity of the boronic acid, affecting the rate of transmetalation.[5]
-
Substrate Stability: Like many boronic acids, this reagent can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), a side reaction that reduces yield.[5][6] The presence of an ester group also introduces the risk of hydrolysis under harsh basic conditions.[7]
Addressing these challenges through the rational selection of a catalytic system is paramount for achieving high-yield, reproducible results.
The Catalytic Cycle: Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this mechanism is key to optimizing the reaction for our specific substrate.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8][10] Electron-rich and bulky phosphine ligands on the palladium center promote this rate-determining step.[11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11] Bulky ligands are known to accelerate this final step.[11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Designing the Optimal Catalytic System
Success in coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Precatalysts
| Precatalyst Type | Examples | Advantages | Considerations |
| Simple Pd(II) Salts | Pd(OAc)₂, PdCl₂ | Inexpensive, readily available. | Reduction to Pd(0) can be inefficient; requires separate addition of ligand.[13][14] |
| Complexes | Pd(PPh₃)₄, PdCl₂(dppf) | Pre-ligated, common catalysts. | Pd(PPh₃)₄ can be sensitive to air/moisture; may not be active enough for hindered substrates. |
| Buchwald Precatalysts | SPhos-Pd-G3, XPhos-Pd-G4 | Air- and moisture-stable, highly active, rapid generation of monoligated Pd(0).[6][12] | Higher cost, but often allows for lower catalyst loading. |
| PEPPSI™ Catalysts | PEPPSI-IPr | Highly stable due to N-heterocyclic carbene (NHC) ligand.[15][16] | Excellent for sterically hindered substrates. |
For this specific application, Buchwald G3 or G4 precatalysts are highly recommended as they are designed for challenging couplings and ensure a controlled ligand-to-palladium ratio.
Ligand Selection: The Key to Success
The ligand is arguably the most critical component for overcoming the steric and electronic challenges of this substrate. Bulky, electron-rich monodentate biarylphosphine ligands are the state-of-the-art for difficult Suzuki-Miyaura reactions.[3][11]
-
Bulkiness: Sterically demanding ligands promote the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover.[11] This is essential for coupling the ortho-fluoro-substituted ring.[4][17]
-
Electron-Donating Ability: Electron-rich phosphines accelerate the oxidative addition step, which is particularly important when using less reactive aryl chlorides as coupling partners.[11]
Recommended Ligands:
| Ligand | Structure (Abbr.) | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including sterically hindered ones.[3] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for heteroaryl couplings and known to be effective with challenging boronic acids.[18][19] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky, providing high activity for constructing highly hindered biaryls.[20] |
Base and Solvent Selection
The choice of base is critical for activating the boronic acid without causing unwanted side reactions.
-
Base: A moderately strong base is needed for the transmetalation step. However, strong bases like NaOH or KOH can hydrolyze the ethoxycarbonyl group. Therefore, milder inorganic bases are preferred.
-
K₃PO₄ (Potassium Phosphate): Often the base of choice. It is strong enough to promote the reaction but generally does not cause ester saponification. It can be used in aqueous mixtures or as an anhydrous powder.[21]
-
K₂CO₃ (Potassium Carbonate): A common and effective base, typically used in an aqueous solvent mixture.[22]
-
CsF or KF (Cesium or Potassium Fluoride): Anhydrous fluoride sources can be very effective, particularly in minimizing protodeboronation.[7]
-
-
Solvent: The solvent must solubilize the reagents and be stable at the required reaction temperature. Degassing the solvent to remove oxygen, which can deactivate the catalyst, is crucial.[5][13]
-
Dioxane/Water or Toluene/Water: Classic biphasic solvent systems that work well with inorganic bases like K₂CO₃ or K₃PO₄.
-
THF (Tetrahydrofuran): A good polar aprotic solvent.
-
CPME (Cyclopentyl Methyl Ether): A greener alternative to THF and dioxane with a higher boiling point, suitable for reactions requiring more heat.[21]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with a generic aryl bromide.
Reagents and Materials
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (Potassium phosphate, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas (Argon or Nitrogen) supply
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[23]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced; Pd(0) source degraded by oxygen.[13] | Use a fresh, high-quality precatalyst. Ensure the reaction is rigorously degassed and maintained under a positive inert atmosphere.[13][21] |
| Poor Reagent Quality: Boronic acid has decomposed (protodeboronation). | Use fresh boronic acid stored in a desiccator. Consider using the more stable pinacol ester derivative if decomposition is persistent.[5][24] | |
| Incorrect Base/Solvent: Base is not strong enough or is insoluble; reagents are not fully dissolved. | Screen alternative bases (e.g., Cs₂CO₃, KF). Ensure vigorous stirring. Try a different solvent system to improve solubility.[21] | |
| Significant Side Products | Protodeboronation: Boronic acid is replaced by hydrogen. | This is a common side reaction.[21] Use milder conditions (lower temperature, shorter reaction time). Switch to an anhydrous solvent system with a base like KF.[5][7] |
| Homocoupling: Two boronic acid molecules couple together. | This is often caused by oxygen in the reaction mixture.[11] Improve degassing technique. Using a Pd(0) source directly can sometimes help.[13] | |
| Ester Hydrolysis: The ethoxycarbonyl group is cleaved. | The base is too strong or the temperature is too high. Switch to a milder base like K₃PO₄ or KF.[7] Reduce reaction temperature if possible. |
References
- 1. nbinno.com [nbinno.com]
- 2. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. byjus.com [byjus.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 18. scholarship.claremont.edu [scholarship.claremont.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid in Cross-Coupling Reactions
Abstract
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly versatile and valuable reagent in modern organic synthesis, particularly for the construction of complex biaryl scaffolds.[1] Its unique trifunctional structure—featuring a reactive boronic acid, an ortho-fluorine atom, and a meta-ethoxycarbonyl group—provides a powerful tool for medicinal chemists and materials scientists. The fluorine atom can enhance metabolic stability and bioactivity, while the ethoxycarbonyl group serves as both an electronic modulator and a synthetic handle for further derivatization.[1] This guide provides an in-depth analysis of the reaction conditions, mechanistic considerations, and practical protocols for the effective use of this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Foundations & Key Reagent Attributes
The primary application of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2][3] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions involving this specific, electronically-defined reagent.
The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The role of the base is essential for activating the boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[5] This is a critical consideration for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid due to its electronic properties.
Unique Characteristics of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid:
-
Electron-Deficient Nature: The ethoxycarbonyl group is electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This can slow the rate-limiting transmetalation step.[6] Consequently, reaction conditions must be tailored to overcome this higher activation barrier.
-
Ortho-Fluorine Effect: The fluorine atom at the ortho position introduces steric hindrance and electronic effects that can influence the reaction rate and selectivity.[7]
-
Susceptibility to Protodeboronation: Like many functionalized boronic acids, this reagent can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially under harsh basic conditions or at elevated temperatures.[5]
Strategic Selection of Reaction Conditions
Success with this electron-deficient boronic acid hinges on the careful selection of catalyst, base, and solvent. The goal is to promote the desired C-C bond formation while minimizing side reactions like ester hydrolysis and protodeboronation.
Catalyst and Ligand Selection
For electron-deficient boronic acids and/or less reactive aryl halides (e.g., chlorides), standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems are often required.
-
Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[8]
-
Pre-formed Catalysts: Air-stable Pd(II) precatalysts (e.g., PdCl₂(dppf), XPhos Pd G3) are often preferred for their ease of handling and consistent generation of the active Pd(0) species in situ.[5][6]
Base and Solvent Systems
The choice of base is arguably the most critical parameter. It must be strong enough to form the boronate anion and drive transmetalation but not so harsh that it causes degradation.
-
Recommended Bases: Stronger, non-nucleophilic inorganic bases are generally preferred.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, providing sufficient basicity with lower risk of ester saponification compared to hydroxides.[5]
-
Cs₂CO₃ (Cesium Carbonate): A very effective but more expensive option, known for its high solubility in organic solvents and ability to promote difficult couplings.[5]
-
KF (Potassium Fluoride): A milder base that can be effective, particularly in preventing protodeboronation.[9][10]
-
-
Solvent Choice: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are commonly used.[3]
-
Aqueous Mixtures: A small amount of water (e.g., Dioxane/H₂O 4:1) can be beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active [ArB(OH)₃]⁻ species.[5][8] However, care must be taken to minimize ester hydrolysis.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Aryl Iodide | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 | Generally the most reactive coupling partner. |
| Aryl Bromide | PdCl₂(dppf) (2-5%) | - | K₃PO₄ (2-3) | Toluene/EtOH/H₂O | 90-110 | A robust system for many substrates. |
| Aryl Bromide (hindered) | XPhos Pd G3 (1-3%) | - | K₃PO₄ or Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-110 | Buchwald systems excel with challenging substrates.[6] |
| Aryl Chloride | XPhos Pd G3 (2-4%) | - | Cs₂CO₃ (3) | t-BuOH or Dioxane | 100-120 | Requires more forcing conditions and highly active catalysts. |
Disclaimer: This table provides general starting points. Optimization is crucial for each specific substrate combination.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Procedure for Thermal Suzuki-Miyaura Coupling
This protocol describes a standard setup for coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask), magnetic stir bar, condenser.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.
Materials:
-
Aryl Halide (0.5 mmol, 1.0 equiv)
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (0.6 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.015 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Microwave reaction vial with a magnetic stir bar.
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the aryl halide (0.5 mmol), (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (0.6 mmol), Cs₂CO₃ (1.0 mmol), and the XPhos Pd G3 catalyst.[5]
-
Solvent Addition: Add 1,4-dioxane (5 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Heat the reaction to 120 °C for 15-45 minutes with stirring.
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.
Figure 3: Troubleshooting guide for common Suzuki coupling issues.
Key Optimization Strategies:
-
Base Screening: If the yield is low and starting material remains, the base may be too weak. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[5]
-
Ligand Screening: If coupling an aryl chloride or a hindered bromide, a more electron-rich and bulky ligand may be necessary to facilitate oxidative addition.[6]
-
Temperature Adjustment: Slowly increasing the temperature in 10 °C increments can help overcome the activation energy barrier, but be mindful of potential protodeboronation.[5]
-
Protecting the Boronic Acid: In cases of severe protodeboronation, converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or MIDA ester, can be an effective strategy.[5]
Conclusion
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a powerful reagent for synthesizing fluorinated biaryl compounds, which are prominent motifs in pharmaceuticals and advanced materials.[1][11][12] Due to its electron-deficient character, successful application requires a departure from "standard" Suzuki-Miyaura conditions. By employing highly active palladium catalysts with electron-rich ligands, selecting strong yet non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, and carefully optimizing the solvent and temperature, researchers can effectively overcome the inherent challenges of this substrate. The protocols and troubleshooting guides provided herein offer a robust framework for leveraging this reagent to its full potential in complex molecular design and synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid in Modern Drug Discovery
Abstract
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has emerged as a pivotal building block in medicinal chemistry, primarily owing to its unique structural features that address several key challenges in drug design. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent. We will explore the synergistic effects of its constituent moieties—the 2-fluoro substituent, the 5-ethoxycarbonyl group, and the boronic acid functional group—and their collective impact on reaction dynamics, pharmacokinetic profiles, and target engagement. Detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions are provided, alongside insights into the causal mechanisms that underpin experimental choices.
Introduction: A Building Block of Strategic Importance
The rational design of small molecule therapeutics is a complex endeavor, requiring a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The selection of appropriate building blocks is therefore a critical determinant of success. This compound (CAS 874219-60-0) is a prime example of a reagent designed to confer multiple advantageous properties simultaneously.[1] Its utility stems from the strategic placement of three key functional groups, each playing a distinct and crucial role in both the synthesis of complex molecules and the biological activity of the final compounds.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its synthetic utility, enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[1][2][3]
-
The 2-Fluoro Substituent: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5][6] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting bioavailability and target interaction.[4]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and reduce the formation of unwanted metabolites.[4][7]
-
Improving Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter molecular conformation to better fit a binding pocket.[4][8]
-
-
The 5-Ethoxycarbonyl Group: This ester group serves multiple purposes. Synthetically, it can act as a handle for further functionalization or as a directing group. In a biological context, it can serve as a bioisostere for other functional groups like carboxylic acids or amides, influencing polarity, solubility, and hydrogen bonding potential.[9][10] It can also be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for prodrug design.
This guide will dissect the practical applications of this compound, providing researchers with the knowledge to leverage its unique properties in their drug discovery campaigns.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 874219-60-0 | [1][11][12] |
| Molecular Formula | C9H10BFO4 | [1][11] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature, sealed in a dry environment. |
Handling & Safety: this compound is generally stable but, like many boronic acids, can be sensitive to moisture and air over long periods, potentially leading to dehydration to form boroxines or protodeboronation. It is advisable to handle the solid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While generally considered non-toxic for synthetic applications, it's important to note that some boronic acids have been investigated for potential mutagenicity, reinforcing the need for careful handling.[13][14]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern organic synthesis and is particularly valuable in pharmaceutical development.[1][15][16]
Mechanistic Rationale & Key Considerations
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. Understanding the key steps helps in optimizing reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteres | TCI AMERICA [tcichemicals.com]
- 11. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]
- 12. BLDpharm - Bulk Product Details [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
Application Note: (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid has emerged as a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex biaryl scaffolds central to medicinal chemistry and materials science.[1] Its unique substitution pattern—an ortho-fluorine atom and a para-ethoxycarbonyl group relative to the boronic acid moiety—imparts desirable physicochemical and reactivity properties. The electron-withdrawing nature of both substituents enhances the Lewis acidity of the boron center, while the ortho-fluorine atom can introduce favorable metabolic stability and modulate binding interactions in drug candidates.[2][3] This document provides a comprehensive guide to the application of this reagent, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Detailed mechanistic insights, a field-tested experimental protocol, and examples of its synthetic utility are presented to enable researchers to effectively integrate this building block into their synthetic programs.
Introduction and Strategic Importance
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern drug discovery and development.[4] These motifs are prevalent in a vast number of approved pharmaceuticals and clinical candidates. Boronic acids are indispensable reagents for constructing these frameworks via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[5][6]
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid offers a distinct combination of features:
-
Ortho-Fluoro Substituent: The presence of a fluorine atom ortho to the site of coupling can be strategically important. It often enhances metabolic stability by blocking potential sites of enzymatic oxidation and can improve the binding affinity of a molecule to its biological target through favorable electrostatic or hydrogen bonding interactions.[2][3][7]
-
Ethoxycarbonyl Group: This ester functionality serves as a versatile synthetic handle. It can be retained in the final molecule or hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups for structure-activity relationship (SAR) studies.[8]
-
Reactivity Profile: The electronic properties of the fluoro and ethoxycarbonyl groups influence the reactivity of the boronic acid, often facilitating efficient cross-coupling under mild conditions.[9] However, ortho-substituted boronic acids, particularly fluorinated ones, can be prone to competitive protodeboronation, necessitating carefully optimized reaction conditions.[9][10]
Physicochemical Properties and Data
A thorough understanding of the reagent's properties is critical for its successful application in the laboratory.
| Property | Value | Source |
| CAS Number | 874219-60-0 | [1] |
| Molecular Formula | C₉H₁₀BFO₄ | [1][11] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99 °C (lit.) | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF, and alcohols. Sparingly soluble in water. | General Knowledge |
| Storage | Store at room temperature, away from moisture. | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate.
Mechanistic Overview
The reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction: Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate Synthesis
Materials:
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv, e.g., 212 mg, 1.0 mmol)
-
1-Bromo-3-(trifluoromethyl)benzene (1.1 equiv, 1.1 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Flask Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often beneficial for sterically demanding or electronically deactivated substrates. K₃PO₄ is a moderately strong base effective in many Suzuki couplings and is generally preferred for boronic acids prone to decomposition.[9]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is crucial for reproducibility.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Rationale: A mixture of an organic solvent and water often accelerates the reaction. Water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Rationale: Elevated temperature is typically required to drive the reaction to completion. Reaction progress should be monitored to avoid decomposition of starting materials or product.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Synthetic Utility & Exemplary Applications
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a key intermediate in the synthesis of various high-value compounds, particularly pharmaceutical agents.[1]
Example: Synthesis of a Nicotinamide Intermediate
This building block can be used in the synthesis of precursors for complex heterocyclic molecules. For instance, its coupling with a functionalized bromopyridine can yield a biaryl system that is further elaborated in drug discovery programs.
The resulting product contains multiple functional handles (ester, nitrile, fluorine) that can be selectively manipulated to build a library of compounds for biological screening. The fluorine atom, introduced via the boronic acid, is strategically placed to enhance the pharmacological profile of the final molecules.[3]
Safety and Handling
-
Hazard Statement: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
Conclusion
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a strategically important building block for modern organic synthesis. Its unique electronic and steric properties, combined with the versatility of its functional groups, make it an invaluable tool for constructing complex molecular architectures. The protocols and insights provided in this document are intended to empower researchers to leverage this reagent for the efficient synthesis of novel compounds in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem-space.com [chem-space.com]
Synthesis of Biaryl Compounds Using (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid: An Application Note and Protocol
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Substituted Boronic Acids
Biaryl structures are privileged motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as a particularly robust and versatile method for forging the crucial carbon-carbon bond.[3][4] This reaction's widespread adoption is a testament to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4][5]
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a valuable building block in this context.[6] The presence of an electron-withdrawing ethoxycarbonyl group and a fluorine atom on the phenyl ring influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of targeted therapies and complex organic structures.[6][7] This guide provides a comprehensive overview of the application of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in the Suzuki-Miyaura coupling, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate.[3][8] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl.[4]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium(II) center.[4] The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the palladium complex.[9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid | 874219-60-0 | C₉H₁₀BFO₄ | ≥98% | Chem-Impex[6] |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | C₇H₇BrO | ≥99% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | ≥99.9% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | ≥99.8% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥99.5% | Sigma-Aldrich |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).[12]
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 15-20 minutes.[13]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl compound.[14]
Experimental Workflow Diagram:
Caption: A typical workflow for biaryl synthesis.
Factors Influencing Reaction Success
The success of the Suzuki-Miyaura coupling is contingent on several factors:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the catalytic activity, particularly for less reactive aryl chlorides.[8][15]
-
Base: The base plays a crucial role in the transmetalation step.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4][9] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[9]
-
Solvent: A variety of solvents can be used, including toluene, THF, dioxane, and DMF, often with the addition of water.[4] The solvent system influences the solubility of the reagents and the efficacy of the base.[13]
-
Reaction Temperature: The reaction temperature is a key parameter to control the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to decomposition of the catalyst or reactants.
Safety and Handling
-
Boronic Acids: While generally considered to have low toxicity, boronic acids can be irritants.[5] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Palladium Catalysts: Palladium compounds can be irritants and may cause allergic skin reactions.[17][18] Avoid inhalation of dust and skin contact.[17]
-
Solvents: The organic solvents used are typically flammable. Handle them away from ignition sources and in a well-ventilated area.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][18]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, or poor solvent choice. | Ensure the use of a fresh, active catalyst. Screen different bases and solvent systems. Confirm the quality of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate catalyst. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a less active catalyst or add a phosphine ligand. |
| Protodeborylation | Presence of water, prolonged reaction time, or high temperature. | Use anhydrous solvents and minimize the amount of water. Monitor the reaction closely and stop it once complete. Lower the reaction temperature. |
| Incomplete Reaction | Insufficient heating, low catalyst loading. | Increase the reaction temperature or prolong the reaction time. Increase the catalyst loading incrementally. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid serves as a versatile and valuable building block in this context, enabling the construction of complex molecules with applications in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to achieve high yields of desired biaryl products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. westliberty.edu [westliberty.edu]
The Fluorine Substituent: A Double-Edged Sword in the Reactivity of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid
For Immediate Release
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a versatile reagent that has found significant application in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules.[1][2][3] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established.[1][4][5] However, the presence of the ortho-fluorine substituent introduces a unique set of electronic and steric effects that profoundly influence its reactivity, presenting both opportunities and challenges for the synthetic chemist. This application note provides a detailed exploration of the multifaceted role of the fluorine atom in the reactivity of this important building block, offering field-proven insights and detailed protocols to harness its full potential while mitigating potential side reactions.
The Duality of the Fluorine Substituent: Electronic and Steric Implications
The fluorine atom, positioned ortho to the boronic acid group, exerts a strong influence on the molecule's reactivity through a combination of inductive and resonance effects.[6][7] Understanding this duality is paramount for predicting and controlling its behavior in chemical transformations.
Electronic Effects:
-
Increased Lewis Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly increases the Lewis acidity of the boron center.[6][7] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of the boronate "ate" complex, which is the active species in the transmetalation process.[8]
-
Competing Resonance Effect: Conversely, the fluorine atom can also exert a +M (mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic ring. However, for a substituent at the ortho or meta position, the inductive effect typically dominates over the resonance effect.[6] In the case of this compound, the strong electron-withdrawing nature of both the fluorine atom and the para-ethoxycarbonyl group creates an electron-deficient aromatic ring, which can influence the rate of oxidative addition and reductive elimination in the catalytic cycle.[9]
Steric and Intramolecular Interactions:
-
The "Ortho-Fluoro Effect": The presence of a fluorine atom at the ortho position can lead to through-space interactions with the boronic acid moiety. While intramolecular hydrogen bonding between the boronic acid hydroxyl group and the fluorine atom (B-O-H···F) has been observed in some ortho-fluorophenylboronic acids, these bonds are generally considered weak and may not significantly impact the crystal structure.[6] However, this proximity can influence the conformation of the molecule and potentially affect its interaction with the palladium catalyst.
-
Propensity for Protodeboronation: A significant challenge associated with electron-deficient arylboronic acids, particularly those bearing ortho-fluorine substituents, is their increased susceptibility to protodeboronation.[9][10][11][12] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can be accelerated under basic conditions, leading to reduced yields of the desired cross-coupled product.[10][11] Careful selection of the base and reaction conditions is therefore critical to minimize this pathway.[13][14]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and the reactivity of this compound within this catalytic cycle is a subject of considerable interest.[4][5][15]
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][15] The fluorine substituent can influence each of these steps.
The Role of Fluoride Ions: It is important to distinguish the effect of the covalently bound fluorine substituent from the role of fluoride ions (e.g., from bases like CsF or KF) in the reaction medium. Fluoride ions in solution can play a triple role: they can favor transmetalation by forming reactive trans-[ArPdF(L)2] complexes, promote the final reductive elimination step, but can also form unreactive anionic boronate species, creating a complex interplay of effects. [16][17]
Application Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a robust method for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide, 4-bromoanisole. The choice of a moderately strong inorganic base and a phosphine-based catalyst system is crucial for achieving high yields while minimizing protodeboronation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 874219-60-0 | 211.98 | 1.2 | 1.2 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Figure 2. General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider increasing the catalyst loading slightly (e.g., to 5 mol%). Alternatively, a different phosphine ligand, such as SPhos or XPhos, may be beneficial, as bulky, electron-rich ligands can often improve the efficiency of Suzuki-Miyaura couplings. [18]* Protodeboronation: If significant protodeboronation is observed (detected by GC-MS or NMR of the crude product), consider using a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). [16][19]Running the reaction at a lower temperature for a longer period may also help to suppress this side reaction.
-
Incomplete Reaction: If the reaction stalls, ensure that the reagents and solvents are anhydrous and that the system is thoroughly deoxygenated. The quality of the palladium catalyst is also crucial for reactivity.
Conclusion
The ortho-fluorine substituent in this compound plays a pivotal role in modulating its reactivity. While its electron-withdrawing nature can be advantageous in promoting the transmetalation step of the Suzuki-Miyaura coupling, it also increases the risk of protodeboronation. A thorough understanding of these competing effects, coupled with careful optimization of reaction conditions—particularly the choice of base, catalyst, and ligand—is essential for successfully employing this valuable building block in the synthesis of complex organic molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers to navigate the unique reactivity of this fluorinated boronic acid and achieve high-yielding, reproducible results in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
Introduction: Navigating the Challenges of Electron-Deficient Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the efficiency of this reaction can be significantly impacted by the electronic and steric nature of the coupling partners. (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid presents a unique set of challenges due to the presence of two electron-withdrawing groups: a fluoro substituent ortho to the boronic acid and an ethoxycarbonyl group at the meta position. These features can deactivate the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult and often leading to lower yields and side reactions.[4][5][6]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols for successfully employing (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in Suzuki coupling reactions. By understanding the underlying mechanistic principles, you can rationally select conditions to overcome common obstacles and achieve high-yield synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with (5-ethoxycarbonyl-2-fluorophenyl)boronic acid is giving very low yields or failing completely. What are the most likely causes?
A1: Low yields with this substrate are typically rooted in its electronic deficiency, which slows down the transmetalation step in the Suzuki catalytic cycle. Here’s a breakdown of the primary issues and initial troubleshooting steps:
-
Inefficient Transmetalation: The electron-withdrawing fluoro and ethoxycarbonyl groups reduce the nucleophilicity of the aryl-boron bond. This makes the transfer of the aryl group from boron to the palladium center (transmetalation) the rate-limiting step.
-
Catalyst Deactivation: The reaction may be sensitive to oxygen, which can lead to the formation of palladium black and deactivate the catalyst.[7] Proper degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.[7][8]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), especially under harsh basic conditions or at elevated temperatures.[9][10] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[9]
-
Inappropriate Base or Catalyst System: The choice of base and palladium catalyst/ligand combination is crucial for activating the boronic acid without promoting side reactions.[8][10]
Q2: How can I enhance the rate of transmetalation for this electron-deficient boronic acid?
A2: To overcome the slow transmetalation, you need to select reaction components that increase the reactivity of the boronic acid and the efficiency of the catalyst.
-
Choice of Base: The base plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex.[11][12] For electron-deficient systems, stronger, non-nucleophilic bases are often required.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings, often used in aqueous mixtures with solvents like dioxane or THF.[8][13]
-
Cesium Carbonate (Cs₂CO₃): A strong and effective base, particularly in polar aprotic solvents.
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions have a high affinity for boron and can effectively form the reactive boronate species.[14][15] However, care must be taken as excess fluoride can sometimes inhibit the catalyst.[14]
-
-
Catalyst and Ligand Selection: The ligand on the palladium center dramatically influences the catalyst's activity. For challenging substrates, electron-rich and bulky phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[8][16]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for difficult couplings and are highly effective with electron-deficient substrates.[8]
-
Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can ensure the efficient generation of the active Pd(0) species in the reaction mixture, leading to more reproducible results.[7]
-
Q3: I am observing significant protodeboronation of my (5-ethoxycarbonyl-2-fluorophenyl)boronic acid. How can I minimize this side reaction?
A3: Protodeboronation is a significant yield-reducing pathway.[10] Here are several strategies to mitigate it:
-
Use a Milder Base: If you suspect the base is too harsh, consider switching to a weaker one like potassium carbonate (K₂CO₃) or using a fluoride-based base like CsF, which can be effective at lower pH.[17]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[10] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., starting at room temperature or 40-60 °C before increasing).[10][18]
-
Anhydrous Conditions: For extremely sensitive substrates, performing the reaction under strictly anhydrous conditions can prevent hydrolysis of the C-B bond. This involves using dry solvents and bases.[10]
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (BPin) or MIDA boronates, which are more resistant to protodeboronation.[1][10] These can often be used directly in the coupling reaction.
Q4: What is the optimal solvent system for this type of Suzuki coupling?
A4: The solvent choice influences the solubility of reagents and can affect reaction rates and selectivity.[19][20][21][22][23] A solvent screen is often necessary.
-
Aqueous Mixtures: A mixture of an organic solvent with water is very common. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common choices include:
-
Dioxane/H₂O
-
THF/H₂O[13]
-
Toluene/H₂O
-
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective, especially when using bases like cesium carbonate.[19][20] However, be aware that highly polar solvents can sometimes alter the selectivity of the reaction if other reactive sites are present on your coupling partner.[19][20][22][23]
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues encountered when using (5-ethoxycarbonyl-2-fluorophenyl)boronic acid.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Optimized Protocol for Challenging Couplings
This protocol is a robust starting point for the Suzuki coupling of (5-ethoxycarbonyl-2-fluorophenyl)boronic acid with a variety of aryl halides.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 mmol, 2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous (0.2 M concentration)
-
Water, degassed (to make a 4:1 to 10:1 Dioxane:H₂O mixture)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, (5-ethoxycarbonyl-2-fluorophenyl)boronic acid, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block. Stir the reaction mixture vigorously at a starting temperature of 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours). If the reaction is sluggish, the temperature can be increased to 100-110 °C.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Recommended Reaction Parameters
The table below summarizes recommended starting conditions for optimizing the Suzuki coupling. It is crucial to note that the optimal conditions are substrate-dependent and may require screening.[24]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3/G4 (1-3 mol%) | Air-stable pre-catalyst ensures efficient generation of active Pd(0). XPhos is a bulky, electron-rich ligand ideal for challenging couplings.[8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination steps of the catalytic cycle.[8][16] |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2 equiv) | Strong, non-nucleophilic bases are effective at forming the reactive boronate "ate" complex required for transmetalation.[8][13] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or THF/H₂O (2:1) | Aprotic ethers with water are excellent for dissolving both organic substrates and the inorganic base.[13] |
| Temperature | 80–110 °C | Higher temperatures are often needed to drive the reaction to completion, but should be balanced against the risk of protodeboronation.[7] |
| Boronic Acid | 1.2–1.5 equivalents | A slight excess can help drive the reaction to completion, compensating for any degradation via protodeboronation or homocoupling. |
Visualizing the Catalytic Cycle
The efficiency of each step in the Suzuki-Miyaura catalytic cycle is critical for achieving a high yield, especially when working with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]
Common side reactions with (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid (CAS 874219-60-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of using this versatile but sometimes challenging reagent in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Section 1: Compound Stability and Quality Control
The reliability of any experiment begins with the quality of the starting materials. This compound, being both sterically hindered and electron-deficient, is susceptible to specific degradation pathways that can compromise your reaction before it even begins.
FAQ 1: My reaction yield is poor or zero. How can I be sure my boronic acid is of good quality?
Answer: Poor quality of the starting boronic acid is a frequent cause of reaction failure. Before starting your experiment, it's crucial to verify the integrity of the reagent. Two common degradation products are the boroxine (a cyclic anhydride) and the product of protodeboronation (ethyl 4-fluorobenzoate).
Recommended QC Protocol:
-
Visual Inspection: The compound should be a white to off-white solid.[1] Any significant discoloration may indicate degradation.
-
NMR Spectroscopy: This is the most definitive method.
-
¹H NMR: Check for the characteristic aromatic signals and the ethyl ester peaks. The presence of new aromatic signals corresponding to ethyl 4-fluorobenzoate indicates protodeboronation.
-
¹¹B NMR: This is particularly useful for observing the boron environment. A sharp signal is expected for the boronic acid, while broader signals or additional peaks can indicate the presence of boroxine or other boron-containing impurities.[2]
-
-
LC-MS Analysis: Use a UPLC-MS system to check for the parent mass and potential impurities.[2][3] Be aware that on-column degradation can sometimes occur, so use a fast gradient and an aprotic diluent like acetonitrile if possible.[2]
FAQ 2: What is a boroxine, and how does it affect my reaction?
Answer: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[4] While this process is reversible, the formation of boroxine effectively reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.
Electron-deficient arylboronic acids, like the topic compound, are generally less prone to forming stable boroxines compared to electron-rich ones.[5][6] However, boroxine formation can still occur, especially upon prolonged storage or heating.[7]
Section 2: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling
Even with high-quality starting material, the specific electronic and steric properties of this compound can promote unwanted side reactions.
Question: I'm observing significant amounts of a byproduct that is just my starting aryl halide without the halogen. What is happening?
Answer: You are likely observing the result of protodeboronation , a major side reaction where the C–B bond is cleaved and replaced by a C–H bond.[8] For this specific reagent, the product of protodeboronation is ethyl 4-fluorobenzoate. This side reaction consumes your boronic acid, leading to reduced yields of the desired cross-coupled product and increased formation of dehalogenated starting material.
Our subject compound is particularly susceptible due to its electron-deficient nature, which destabilizes the aryl-boron bond, especially under basic aqueous conditions.[9][10] The ortho-fluoro substituent can also accelerate this process.[9][11]
Troubleshooting Workflow: Protodeboronation
Caption: Decision tree for minimizing protodeboronation.
Question: My main byproduct is a symmetrical biaryl derived from the boronic acid. What is this and how do I prevent it?
Answer: This side product results from the homocoupling of your boronic acid. This reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[12][13] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, which then facilitates the homocoupling pathway instead of the desired cross-coupling.[13] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[14]
Key Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use. The reaction vessel must be purged and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire experiment.[15]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[15]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands can favor the desired cross-coupling pathway over homocoupling.[15][16]
Question: The reaction is very slow and gives low yields, even with minimal side products. What should I try?
Answer: The slow reaction rate is likely due to the combination of steric hindrance from the ortho-fluoro group and the reduced nucleophilicity of the electron-deficient boronic acid.[15] This combination makes the transmetalation step of the Suzuki catalytic cycle particularly challenging.
Protocol for Overcoming Steric and Electronic Challenges
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[15][16][17] | These ligands accelerate both the oxidative addition and the subsequent difficult reductive elimination steps, which are slowed by steric bulk. |
| Base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[15][16] | A stronger base is required to facilitate the transmetalation of the less nucleophilic, electron-deficient boronic acid. |
| Temperature | Increase the reaction temperature. | Higher temperatures provide the necessary activation energy to overcome the steric and electronic barriers.[15] Consider high-boiling point solvents like toluene or dioxane. |
| Catalyst Loading | Consider a slightly higher catalyst loading (e.g., 2-5 mol %). | This can help increase the overall reaction rate when turnover is slow. |
Section 3: Purification Strategies
Purifying the final product can be complicated by the presence of residual boron-containing impurities.
FAQ 3: How can I effectively remove unreacted boronic acid and related impurities from my crude product?
Answer: Boronic acids can be tricky to remove completely using standard silica gel chromatography due to their polarity and potential to streak on the column.[18][19]
Recommended Purification Techniques:
-
Aqueous Base Wash: During the workup, wash the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid is acidic and will be extracted into the aqueous layer as its boronate salt.
-
Diol Extraction: Boronic acids reversibly form stable complexes with diols.
-
Sorbitol Extraction: Wash the organic solution of your crude product with an aqueous solution of sorbitol. The boronic acid will be selectively pulled into the aqueous phase.[19]
-
Resin Scavenging: Use a silica-based scavenger resin functionalized with diol groups (e.g., SiliaBond Diol). Stirring the crude product with the resin will bind the boronic acid, which can then be removed by simple filtration.[20]
-
-
Diethanolamine Derivatization: If the impurities are substantial, you can treat the crude mixture with diethanolamine. The boronic acid will form a stable, often crystalline adduct that can be filtered off.[15][21][19]
Experimental Protocol: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or diethyl ether.
-
Addition: Add diethanolamine (1.0-1.2 equivalents relative to the estimated boronic acid impurity) dropwise while stirring.
-
Precipitation: The diethanolamine adduct of the boronic acid will typically precipitate as a white solid.[15][21]
-
Isolation: Stir the resulting slurry for 15-30 minutes, then isolate the solid adduct by vacuum filtration.
-
Final Purification: The filtrate, now depleted of the boronic acid impurity, can be concentrated and purified further by standard column chromatography.
Section 4: Summary of Key Side Reactions and Their Products
| Side Reaction | Structure of Side Product | Common Cause(s) | Analytical Signature (vs. Starting Material) |
| Protodeboronation | Ethyl 4-fluorobenzoate | Presence of a proton source (especially water), basic conditions, elevated temperature.[8][10] | Loss of B(OH)₂ group in MS. Simpler aromatic pattern in ¹H NMR. |
| Homocoupling | Diethyl 4,4'-difluorobiphenyl-3,3'-dicarboxylate | Presence of oxygen, inefficient Pd(II) to Pd(0) reduction.[15][12][13] | Dimer mass in MS. More complex but symmetrical aromatic pattern in ¹H NMR. |
| Boroxine Formation | Cyclic Trimer Anhydride | Storage, presence of dehydrating agents, heat.[4][7] | Broadening of signals in ¹H and ¹¹B NMR. Different mass in ESI-MS. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. silicycle.com [silicycle.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Protodeboronation of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for experiments involving (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, with a particular focus on mitigating the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction to the Challenge: Protodeboronation
Protodeboronation is a common decomposition pathway for organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process leads to the formation of an undesired byproduct, ethyl 4-fluorobenzoate, at the expense of your starting material, thereby reducing the yield and complicating the purification of your desired product. The propensity of a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions employed.[1]
The subject of this guide, this compound, possesses two key structural features that influence its stability:
-
An ortho-fluoro substituent : The high electronegativity of fluorine can impact the electronics and stability of the C-B bond.
-
A meta-ethoxycarbonyl group : This electron-withdrawing group further influences the electron density of the aromatic ring and the boronic acid moiety.
Understanding the interplay of these features with various reaction parameters is crucial for suppressing protodeboronation and achieving optimal results in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide: Minimizing Protodeboronation
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Problem 1: Significant Formation of Ethyl 4-fluorobenzoate Detected by LC-MS or NMR.
This is a classic sign of protodeboronation. The following steps can help you diagnose the cause and implement a solution.
Step 1: Analyze Your Reaction Conditions
| Parameter | Potential Issue | Recommended Action | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) in aqueous media can accelerate protodeboronation.[3] | Switch to a milder base such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.[3][4] | Milder bases are less likely to promote the formation of the boronate species that is susceptible to protonolysis.[2] |
| Temperature | High reaction temperatures can increase the rate of protodeboronation.[2][4][5] | If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[4] | The desired cross-coupling reaction and the undesired protodeboronation have different activation energies. Lowering the temperature can favor the desired pathway. |
| Solvent | The presence of excess water can serve as a proton source for protodeboronation.[3][4] | Use anhydrous solvents and reagents. If water is necessary as a co-solvent, carefully optimize its amount.[3][4] | Minimizing the proton source can directly inhibit the protodeboronation reaction. |
| Reaction Time | Prolonged reaction times can lead to increased degradation of the boronic acid. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Minimizing the exposure of the boronic acid to potentially harsh reaction conditions can reduce the extent of protodeboronation. |
Step 2: Employ a More Robust Boron Reagent
If optimizing the reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters : These are commercially available or can be easily synthesized. They offer increased stability towards protodeboronation.[4]
-
N-methyliminodiacetic acid (MIDA) boronates : MIDA boronates are exceptionally stable and participate in a "slow release" of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1][4]
Step 3: Enhance the Rate of the Desired Reaction
The competition between the desired cross-coupling and the undesired protodeboronation is a kinetic one. By accelerating the productive pathway, you can outpace the decomposition.
-
Use a Highly Active Catalyst : Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type catalysts) can significantly increase the rate of the Suzuki-Miyaura coupling, even at lower temperatures.[4]
-
Increase Catalyst Loading : A modest increase in the catalyst loading might be sufficient to push the reaction to completion before significant protodeboronation occurs.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protodeboronation for this compound?
A1: The protodeboronation of arylboronic acids can proceed through several mechanisms, which are highly dependent on the reaction pH.[1][7]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[1][8]
-
Base-Catalyzed Mechanism: In the presence of a base, the boronic acid is converted to the corresponding boronate anion ([ArB(OH)3]^-). This species is generally more susceptible to protonolysis, where a proton source (like water) cleaves the C-B bond.[1][9] For electron-deficient arylboronic acids, a mechanism involving the liberation of a transient aryl anion has also been proposed.[9][10]
Given that Suzuki-Miyaura reactions are typically conducted under basic conditions, the base-catalyzed pathway is the most relevant for troubleshooting.
Q2: How do the fluoro- and ethoxycarbonyl- substituents affect the rate of protodeboronation?
A2: Both the ortho-fluoro and meta-ethoxycarbonyl groups are electron-withdrawing. Electron-withdrawing groups can increase the Lewis acidity of the boronic acid, potentially making it more susceptible to nucleophilic attack by hydroxide to form the reactive boronate species.[11] However, the effect of substituents on the rate of protodeboronation can be complex, and is not always a simple linear free-energy relationship.[9][10] For highly electron-deficient arylboronic acids, the rate of protodeboronation under basic conditions can be significantly accelerated.[9][10]
Q3: I am performing a reaction that does not involve a palladium catalyst. Can protodeboronation still occur?
A3: Yes. Protodeboronation is not necessarily a metal-catalyzed process. It can be promoted by acidic or basic conditions, and even by heat in the presence of a proton source.[1][12] Therefore, even in the absence of a transition metal catalyst, care must be taken to control the reaction conditions to prevent this unwanted side reaction.
Q4: How can I analytically monitor the extent of protodeboronation?
A4: The most common methods for monitoring the progress of your reaction and the formation of the protodeboronated byproduct, ethyl 4-fluorobenzoate, are:
-
Thin Layer Chromatography (TLC): If the byproduct has a different Rf value from the starting material and the desired product, TLC can be a quick and easy way to monitor the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the components of your reaction mixture. You will be able to see the disappearance of your starting materials and the appearance of your desired product and the protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture.
Q5: Are there any purification strategies to remove the protodeboronated byproduct?
A5: The protodeboronated byproduct, ethyl 4-fluorobenzoate, will have different polarity and physical properties compared to your desired cross-coupled product. Standard purification techniques should be effective:
-
Flash Column Chromatography: This is the most common method for separating organic compounds. The choice of solvent system will depend on the polarity of your desired product.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent can be found.
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative high-performance liquid chromatography can be employed.
Diagrams
Protodeboronation Mechanism
Caption: A simplified schematic of base-mediated protodeboronation.
Troubleshooting Workflow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid Reactions
Welcome to the technical support center for purification strategies related to reactions involving (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying products from these versatile reactions, particularly the widely used Suzuki-Miyaura cross-coupling.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of products derived from this compound. The advice provided is based on established chemical principles and field-proven laboratory practices.
Issue 1: High Levels of Residual Palladium Catalyst in the Final Product
Core Problem: The presence of palladium residues is a frequent challenge, especially in pharmaceutical synthesis where strict limits on heavy metal contamination are enforced. The nitrogen and oxygen atoms in your product can chelate with palladium, making it soluble and difficult to remove by simple filtration.[1]
Suggested Solutions:
-
Filtration through Celite®: For heterogeneous catalysts like Pd/C or precipitated palladium, a simple filtration through a pad of Celite® can be effective.[1][2][3] Dilute the reaction mixture with a suitable solvent and pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel.[2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[1][4] However, its non-specific nature may lead to the loss of your desired product.[1]
-
Protocol: Add 5-10 wt% of activated carbon relative to the crude product, stir the suspension for 1 to 18 hours, and then filter through Celite® to remove the carbon.[1]
-
-
Scavenger Resins: Solid-supported scavengers with high affinity for palladium, such as those containing thiol, amine, or phosphine functional groups, are highly effective.[1][5] These resins selectively bind to the palladium, which can then be removed by filtration.[1][5]
-
Column Chromatography: While often a standard purification step, specific attention to the stationary and mobile phases can enhance palladium removal. Sometimes, a simple silica plug is sufficient.
| Method | Advantages | Disadvantages |
| Celite® Filtration | Simple, fast, and inexpensive for removing insoluble palladium.[2][3] | Ineffective for soluble palladium complexes.[2] |
| Activated Carbon | Cost-effective and can remove various impurities.[1][4] | Can adsorb the desired product, leading to yield loss.[1] |
| Scavenger Resins | High selectivity and efficiency for palladium removal.[1][5] | Can be more expensive than other methods.[4] |
| Column Chromatography | Can simultaneously remove palladium and other byproducts.[2] | May require significant solvent and can be time-consuming. |
Issue 2: Difficulty Separating the Product from Unreacted Boronic Acid
Core Problem: The polar nature of both the desired biaryl product (often an acid or ester) and the unreacted this compound can make their separation by standard silica gel chromatography challenging, as they may have similar retention factors (Rf).[6]
Suggested Solutions:
-
Aqueous Base Wash (Work-up): A standard work-up procedure involves quenching the reaction with water and extracting with an organic solvent like ethyl acetate.[7] Washing the organic layer with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) can help remove the acidic boronic acid. However, be cautious as the product itself might be sensitive to basic conditions.
-
pH Adjustment and Extraction: Carefully adjusting the pH of the aqueous layer during work-up can selectively protonate or deprotonate the product and impurities, facilitating their separation between aqueous and organic phases.[8]
-
Esterification: If the final product is a carboxylic acid, converting it to a methyl or ethyl ester can significantly change its polarity, making it more amenable to chromatographic separation from the boronic acid.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Issue 3: Product Degradation or Side Reactions During Purification
Core Problem: The ethoxycarbonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[9][10] Additionally, protodeborylation (loss of the boronic acid group) can occur under harsh conditions.[11][12]
Suggested Solutions:
-
Use Mild Conditions: Employ mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) during the reaction and work-up.[7] Avoid strong acids or bases during purification unless the stability of your product has been confirmed.
-
Control Temperature: Perform extractions and chromatographic separations at room temperature whenever possible.
-
Use Buffered Systems: If pH control is critical, consider using buffered aqueous solutions during the work-up.
-
Consider Alternative Boron Species: For challenging substrates, using more stable boronate esters (e.g., pinacol esters) can minimize side reactions like protodeborylation.[11][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical work-up involves cooling the reaction mixture to room temperature, followed by the addition of water to quench the reaction. The mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate.[7] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]
Q2: How can I effectively remove boronic acid homocoupling byproducts?
A2: Homocoupling of the boronic acid is a common side reaction. These symmetrical biaryl byproducts often have different polarity and solubility compared to the desired cross-coupled product, allowing for separation by:
-
Flash Column Chromatography: This is the most common method. A gradient elution, for example with a mixture of hexanes and ethyl acetate, can effectively separate the products.[7][13]
-
Recrystallization: If the desired product and the homocoupled byproduct have sufficiently different solubilities, recrystallization can be an excellent purification technique.
Q3: My product is streaking on the TLC plate and in the column. What can I do?
A3: Streaking is often an indication of the acidic nature of the boronic acid or the product itself interacting strongly with the silica gel.
-
Add an Acidic Modifier: Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of acidic compounds and improve the peak shape during chromatography.[6]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography if your compound is sensitive to the acidic nature of silica gel.[14]
Q4: Can I proceed to the next step without rigorous purification?
A4: In some cases, if the crude product is of sufficient purity (~90% by NMR) and the impurities (e.g., excess boronic acid) are known not to interfere with the subsequent reaction, it may be possible to proceed with the crude material.[15] However, for many applications, especially in pharmaceutical development, rigorous purification is essential.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Suzuki-Miyaura Cross-Coupling and Work-up
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
-
Ethyl acetate, water, brine, anhydrous MgSO₄
Procedure:
-
Reaction Setup: In an oven-dried flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool to room temperature, add water, and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry Loading: Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[13]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: Decision workflow for purifying products from Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. spinchem.com [spinchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Overcoming poor reactivity of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid (CAS 874219-60-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile yet sometimes problematic building block in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you troubleshoot common issues and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues related to the reactivity of this compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or providing low yields?
Answer: The poor reactivity of this specific boronic acid stems from a combination of adverse electronic and steric factors inherent to its structure. Understanding these factors is the first step in overcoming them.
-
Electronic Effects: The phenyl ring is substituted with two electron-withdrawing groups (EWGs): a fluoro group at the ortho-position and an ethoxycarbonyl group at the meta-position (relative to the fluorine). This electronic deficiency makes the boronic acid a poor nucleophile in the Suzuki-Miyaura catalytic cycle.[3][4] The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step and is significantly slowed by EWGs on the boronic acid partner.[5]
-
Steric Hindrance: The fluorine atom at the ortho-position creates steric congestion around the boronic acid moiety. This bulkiness can physically impede the approach and formation of the necessary intermediates with the palladium catalyst, further hindering the crucial transmetalation step.[6][7]
Diagram: Factors Inhibiting Reactivity
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem-space.com [chem-space.com]
- 3. researchgate.net [researchgate.net]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Navigating the Nuances of Base Selection for (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid: A Technical Support Guide
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in their synthetic endeavors. The presence of both an electron-withdrawing fluorine atom ortho to the boronic acid and an ethoxycarbonyl group meta to it renders this molecule an electron-deficient system. This electronic nature, while often beneficial for reactivity in cross-coupling reactions, presents specific challenges regarding its stability, particularly in the presence of bases.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing significant degradation of my this compound during my Suzuki-Miyaura coupling reaction, leading to low yields. What is the likely cause?
A1: The most probable cause of degradation for an electron-deficient arylboronic acid like this compound is protodeboronation . This is a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][2] This process is significantly accelerated by the presence of a base, especially in aqueous or protic solvents.
The electron-withdrawing nature of the fluoro and ethoxycarbonyl groups makes the ipso-carbon (the carbon attached to the boron) more electrophilic and thus more susceptible to protonolysis.[3][4] Stronger bases and the presence of water can exacerbate this issue.
Q2: How does the choice of base impact the stability of this compound?
A2: The choice of base is critical and represents a trade-off between activating the boronic acid for the desired transmetalation step in the Suzuki-Miyaura catalytic cycle and minimizing the undesired protodeboronation.
-
Strong Inorganic Bases (e.g., NaOH, KOH, K₃PO₄): While effective at promoting the formation of the reactive boronate species, strong bases, particularly hydroxides, in the presence of water, can significantly accelerate the rate of protodeboronation for electron-deficient arylboronic acids.[3][4] Potassium phosphate (K₃PO₄) is a strong base that is often used successfully, but its high basicity can still promote degradation.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are generally a safer choice for this substrate. Carbonates are sufficiently basic to facilitate the Suzuki-Miyaura coupling while being less aggressive in promoting protodeboronation compared to stronger bases. Cesium carbonate (Cs₂CO₃) is often a good choice due to the beneficial effect of the large cesium cation in the catalytic cycle, though it is more expensive.
-
Fluoride Sources (e.g., KF, CsF): Potassium fluoride (KF) and cesium fluoride (CsF) are often excellent choices for base-sensitive substrates. They can activate the boronic acid without significantly raising the pH of the reaction mixture, thereby suppressing protodeboronation.[5]
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Organic bases are generally weaker and can be used, particularly in anhydrous conditions. However, their efficacy in promoting the Suzuki-Miyaura coupling can be lower compared to inorganic bases.
Troubleshooting Guide
Issue 1: Significant Protodeboronation Observed
-
Symptom: Formation of ethyl 3-fluorobenzoate as a major byproduct, confirmed by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Root Cause: The reaction conditions are too harsh for the electron-deficient boronic acid, leading to cleavage of the C-B bond.
-
Solutions:
-
Switch to a Milder Base: If you are using a strong base like K₃PO₄, consider switching to a weaker inorganic base such as K₂CO₃ or Na₂CO₃.[6]
-
Utilize Fluoride-Based Activation: Employing KF or CsF can be highly effective in minimizing protodeboronation.[5]
-
Anhydrous Conditions: The presence of water is often a key contributor to protodeboronation. Switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) and using a finely powdered, dry base can significantly improve the stability of the boronic acid.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of degradation. If possible, try running the reaction at a lower temperature for a longer period.
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction, often with the addition of a fluoride source to promote the reaction.[7]
-
Issue 2: Low or No Conversion to the Desired Product
-
Symptom: The starting materials (aryl halide and boronic acid) remain largely unreacted.
-
Root Cause: The reaction conditions are not sufficiently activating for the Suzuki-Miyaura coupling to proceed efficiently.
-
Solutions:
-
Catalyst and Ligand Choice: For electron-deficient boronic acids, the choice of palladium catalyst and ligand is crucial. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the catalytic cycle and may be more effective than standard catalysts like Pd(PPh₃)₄.[8]
-
Base Strength: If you are using a very weak base and observing no reaction, a slightly stronger base may be necessary to facilitate the transmetalation step. A careful screening of bases is recommended.
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the efficacy of the base. Aprotic polar solvents like dioxane, DMF, or DME, often with a small amount of water, are commonly used.
-
Thorough Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[9] Ensure that the reaction mixture is thoroughly degassed before adding the catalyst.
-
Data Presentation: Illustrative Stability of this compound with Various Bases
The following table provides an illustrative comparison of the stability of this compound in the presence of common bases under typical Suzuki-Miyaura reaction conditions. The relative rate of protodeboronation is estimated based on established principles for electron-deficient arylboronic acids.
| Base | Base Strength | Relative Rate of Protodeboronation | Suitability for this compound | Key Considerations |
| K₃PO₄ | Strong | High | Use with caution | Effective for coupling, but high risk of degradation. Best used in anhydrous conditions at lower temperatures. |
| K₂CO₃ | Moderate | Moderate | Good | A good starting point. Balances reactivity and stability. |
| Cs₂CO₃ | Moderate | Moderate | Very Good | Often provides excellent results due to the cesium effect, but is more costly. |
| KF | Weak | Low | Excellent | Ideal for minimizing protodeboronation, especially in aqueous media. |
| DIPEA | Weak (Organic) | Low | Moderate | Best for anhydrous conditions. May require a more active catalyst system. |
Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual rates of degradation will depend on specific reaction conditions such as temperature, solvent, water content, and catalyst system.
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling using a Mild Base (K₂CO₃)
This protocol is a good starting point for the coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, finely powdered)
-
1,4-Dioxane/Water (4:1, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Stability Test for this compound
This protocol allows for a direct comparison of the stability of the boronic acid with different bases.
-
Procedure:
-
Prepare separate reaction vials, each containing this compound (0.1 mmol) and an internal standard (e.g., dodecane).
-
To each vial, add a different base (e.g., K₃PO₄, K₂CO₃, KF) (0.2 mmol) and a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 1 mL).
-
Heat the vials to a standard temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot from each vial, quench with a dilute HCl solution, and extract with an organic solvent.
-
Analyze the organic extracts by GC-MS to quantify the remaining boronic acid relative to the internal standard and the formation of the protodeboronated product (ethyl 3-fluorobenzoate).
-
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Base Effect on Stability
This diagram illustrates the relationship between base strength and the competing pathways of desired coupling versus undesired degradation.
Caption: Impact of base strength on reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Ligand Selection for Cross-Coupling with (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in successfully employing (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in their synthetic endeavors. The unique substitution pattern of this reagent—featuring both steric hindrance from the ortho-fluoro group and electronic effects from the para-ethoxycarbonyl group—presents specific challenges that require careful consideration of ligand and reaction parameters.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges stem from the molecule's inherent structural features:
-
Steric Hindrance: The fluorine atom at the ortho position significantly increases steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step of the catalytic cycle, slowing down the overall reaction rate.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective.[1]
-
Electronic Effects: The ethoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. While electron-withdrawing groups on an aryl halide partner can accelerate oxidative addition, their effect on the boronic acid can make transmetalation more difficult.[3]
-
Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures. This side reaction consumes the starting material and reduces the yield of the desired product.
Q2: How does the ortho-fluoro substituent specifically impact ligand selection?
A2: The ortho-fluoro group necessitates the use of ligands that can accommodate and overcome steric hindrance. Bulky, electron-rich phosphine ligands are essential.[1][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for facilitating both the oxidative addition of a potentially hindered aryl halide and the subsequent reductive elimination step to form the product.[1] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically hindered substrates.[1][5]
Q3: Can I use standard Suzuki coupling conditions for this boronic acid?
A3: It is unlikely that standard conditions will be optimal. The combination of steric hindrance and electronic effects typically requires more specialized catalyst systems. While a preliminary screening with a common catalyst like Pd(dppf)Cl₂ might yield some product, optimization using bulky monophosphine ligands (e.g., Buchwald ligands) is strongly recommended for achieving high yields, especially with challenging coupling partners like aryl chlorides or other hindered halides.[1][4]
Q4: Is this compound prone to decomposition during storage?
A4: Like many boronic acids, this reagent can be sensitive to air and moisture, potentially leading to gradual decomposition or the formation of anhydrides (boroxines). For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures. For particularly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are more resistant to protodeboronation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Yield of the Desired Product
Q: My reaction shows very low conversion of starting materials, even after an extended reaction time. What should I investigate first?
A: Low conversion with this substrate is most often linked to an inefficient catalyst system that cannot overcome the steric and electronic hurdles. Here is a systematic troubleshooting workflow:
Troubleshooting Workflow: Low Conversion
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions.
-
Re-evaluate Your Ligand and Catalyst: This is the most critical variable.[1]
-
Initial Choice: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically demanding couplings.
-
Recommended Action: Switch to a state-of-the-art bulky, electron-rich biaryl monophosphine ligand. These are designed to accelerate the key steps in the catalytic cycle for hindered substrates.[1] Alternatively, N-heterocyclic carbene (NHC) ligands can be very effective.[5] Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.
-
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Common Issue: A weak base (e.g., Na₂CO₃) may not be sufficient, especially if the transmetalation step is slow due to steric hindrance.
-
Recommended Action: Use a stronger, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] For particularly stubborn couplings, a stronger base like potassium tert-butoxide may be required, though care must be taken to avoid ester hydrolysis.
-
-
Adjust Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents are generally preferred. Mixtures of 1,4-dioxane/water, THF/water, or toluene are common and effective. The small amount of water can aid in dissolving the base and facilitating boronate formation.
-
Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier. If you are running the reaction at room temperature, increasing the heat is a primary troubleshooting step.
-
Problem 2: Significant Protodeboronation of the Starting Material
Q: I am observing a significant amount of ethyl 4-fluorobenzoate as a byproduct. How can I prevent this?
A: The formation of ethyl 4-fluorobenzoate indicates protodeboronation, a common side reaction for electron-deficient boronic acids.
Mitigation Strategies for Protodeboronation
Caption: Key strategies to minimize the undesired protodeboronation side reaction.
-
Use a Milder Base: Strong bases and high water content can promote protodeboronation. Consider switching to potassium fluoride (KF) as the base, which is known to be effective while being milder.
-
Employ Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this side reaction. This may require using an anhydrous base like potassium phosphate and ensuring solvents are rigorously dried.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to purification and storage, and they controllably release the boronic acid in the presence of a mild aqueous base.
-
Potassium trifluoroborate salts (-BF₃K): These salts also exhibit enhanced stability and can be used directly in coupling reactions.
-
-
Increase Boronic Acid Stoichiometry: As a practical measure, using a larger excess of the boronic acid (e.g., 1.5–2.0 equivalents) can help compensate for the loss due to protodeboronation and drive the reaction to completion.
Recommended Ligands and Conditions
The selection of the optimal ligand is highly dependent on the coupling partner. The following table provides a starting point for ligand screening based on the nature of the aryl/heteroaryl halide.
| Aryl Halide Partner | Recommended Ligand Class | Specific Ligand Examples | Typical Base | Solvent System |
| Aryl Bromides (unactivated) | Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O |
| Aryl Chlorides (challenging) | Bulky Biaryl Monophosphines / NHCs | XPhos, BrettPhos, IPr | K₃PO₄, t-BuOK | Toluene, Dioxane |
| Electron-Rich Aryl Halides | Highly Electron-Rich Ligands | RuPhos, t-BuXPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O |
| Sterically Hindered Aryl Halides | Extremely Bulky Ligands | XPhos, RuPhos, BI-DIME[1] | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Heteroaryl Halides | Varies; Screening Required | SPhos, XPhos, DavePhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, DMAc |
Note: This table serves as a general guideline. Optimization is often necessary for each specific substrate combination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide using a Buchwald-type ligand and precatalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water, degassed (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (2 mol%) to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or no further progress is observed), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities associated with this versatile reagent. This resource provides in-depth, practical solutions to common challenges encountered during its use in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The primary impurities can be categorized as follows:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][2] Their presence is often indicated by broadened or multiple signals in NMR spectra.
-
Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][3][4] This process can be accelerated by factors like heat, base, or the presence of certain metals.[5]
-
Homocoupling Products: These are dimers formed from the coupling of two molecules of the boronic acid, a common side reaction in Suzuki-Miyaura couplings, often mediated by palladium catalysts in the presence of oxygen.[6][7]
-
Starting Materials and Reagents: Residual starting materials from the synthesis of the boronic acid can also be present.
-
Oxidation Products: Arylboronic acids can be susceptible to oxidation, leading to the formation of corresponding phenols.[2][8][9]
Q2: How do these impurities affect my downstream reactions, such as Suzuki-Miyaura coupling?
A2: Impurities can have a significant negative impact on the efficiency, yield, and reproducibility of your reactions.[10]
-
Catalyst Poisoning: Certain impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[10]
-
Reduced Yield: The presence of non-reactive impurities lowers the effective concentration of your boronic acid, leading to lower yields of the desired product.
-
Formation of Byproducts: Impurities can participate in unwanted side reactions, complicating the purification of your final product.[10]
-
Inconsistent Results: Varying levels of impurities between batches can lead to poor reproducibility of your experiments.
Q3: What are the best practices for storing and handling this compound to minimize impurity formation?
A3: Proper storage and handling are crucial for maintaining the integrity of your boronic acid.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[11][12] Room temperature storage is generally acceptable for the solid form.[13]
-
Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Avoid Incompatible Materials: Do not store near strong acids, bases, or oxidizing agents.[11][14]
-
Handling: Use personal protective equipment, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
Section 2: Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific impurity-related issues.
Troubleshooting Scenario 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)
If you observe unexpected peaks in your analytical data, the following workflow can help in their identification and mitigation.
Workflow for Impurity Identification
Caption: A workflow for identifying impurities in this compound.
Analytical Techniques for Impurity Profiling
A combination of analytical techniques provides the most comprehensive impurity profile.[3]
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV/MS | Quantification of the main component and non-volatile impurities.[3] | Use a C18 reversed-phase column with a buffered mobile phase for reproducible results.[1][3] LC-MS is crucial for identifying unknown peaks by their mass-to-charge ratio.[15] |
| GC-MS | Detection of volatile impurities.[3] | Not suitable for the boronic acid itself without derivatization, but excellent for identifying volatile byproducts like the protodeboronated arene.[3][16] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) | Structural elucidation of the main component and impurities. | ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid and the tetrahedral boroxine.[3] For complex spectra due to boroxine formation, dissolving the sample in a coordinating solvent like d4-methanol can help simplify the signals.[1] |
Troubleshooting Scenario 2: Low Yield or Stalled Suzuki-Miyaura Reaction
If your Suzuki-Miyaura coupling reaction is underperforming, consider the purity of your boronic acid as a primary factor.
Decision Tree for Troubleshooting Low-Yielding Reactions
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Protocols for Purification
If impurities are identified as the root cause of experimental issues, the following purification methods can be employed.
Protocol 1: Recrystallization
Recrystallization is often an effective method for purifying solid boronic acids.[17]
-
Solvent Screening: On a small scale, test the solubility of the impure boronic acid in various solvents (e.g., water, ethanol, ethyl acetate, benzene, dichloroethane) at room temperature and elevated temperatures.[17][18] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral impurities.[19][20]
-
Dissolution: Dissolve the crude boronic acid in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.
-
Isolation: Collect the purified boronic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Diethanolamine Adduct Formation
This technique is useful for separating boronic acids from non-acidic impurities, particularly boronate esters.[18][20][21]
-
Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., ether). Add diethanolamine to form a crystalline adduct, which will precipitate out of the solution.
-
Isolation: Collect the crystalline adduct by filtration.
-
Liberation of Boronic Acid: To recover the free boronic acid, the adduct can be treated with an acid or shaken with a saturated boric acid solution and extracted into an organic solvent like ethyl acetate.[21]
Section 3: In-Depth Understanding of Impurity Formation
Mechanism of Boroxine Formation
Boroxine formation is a reversible dehydration process. Understanding this equilibrium is key to controlling this impurity.
Caption: The reversible formation of boroxine from boronic acid.
Factors Influencing Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids.
-
pH: The rate of protodeboronation is pH-dependent, often being rapid under both acidic and basic conditions.[5]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Catalysts: The presence of transition metals like palladium and copper can catalyze this process.[5]
-
Water: The presence of water can facilitate protodeboronation.[5]
By carefully controlling these parameters in your reactions, the extent of protodeboronation can be minimized.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. laballey.com [laballey.com]
- 13. chemimpex.com [chemimpex.com]
- 14. montezumacounty.org [montezumacounty.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Reactions Involving (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
Welcome to the technical support center for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we synthesize our expertise with field-proven insights to help you overcome common challenges in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.
Q1: My Suzuki-Miyaura reaction is not working or giving very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Start with the most common culprits:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent: The choice of base and solvent is critical and often substrate-dependent. An inappropriate base can fail to activate the boronic acid or may cause side reactions.
Q2: I'm observing significant protodeboronation of my (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids, especially electron-deficient ones.[3][4] To mitigate this:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive water can promote protodeboronation.[5]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or KF under anhydrous conditions.[5]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester, can reduce the rate of protodeboronation.[6] These "slow-release" strategies can be very effective.[4]
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.
Q3: Is the ethyl ester group on (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stable to the basic conditions of a Suzuki-Miyaura coupling?
A3: Generally, ethyl esters are relatively stable under the conditions of many Suzuki-Miyaura couplings, especially when using mild inorganic bases like K₂CO₃ or K₃PO₄ in biphasic systems.[7] However, hydrolysis (saponification) can occur, particularly with stronger bases (like NaOH or KOH) or at elevated temperatures.[5] If you suspect ester hydrolysis is an issue, consider using Cs₂CO₃ or K₃PO₄ in an anhydrous solvent system.[5][7]
Q4: The fluorine atom is ortho to the boronic acid. Does this steric hindrance affect the reaction?
A4: Yes, ortho-substituents can sterically hinder the reaction, potentially slowing down the transmetalation and reductive elimination steps.[1] To overcome this, you may need:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for sterically hindered substrates as they can accelerate the key steps in the catalytic cycle.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.[2]
In-Depth Troubleshooting Guides
Issue 1: Reaction Stalls or Fails to Reach Completion
If your reaction starts but does not go to completion, several factors could be at play.
Underlying Causes:
-
Catalyst Deactivation: The Pd(0) catalyst can be oxidized to an inactive Pd(II) state or form palladium black. This is often due to residual oxygen or impurities.[1][2]
-
Insufficiently Active Catalyst System: The combination of palladium source and ligand may not be potent enough for this specific transformation, especially given the electronic nature and steric profile of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.
-
Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Experimental Protocols:
Protocol 1: Screening for a More Active Catalyst System
-
Vessel Preparation: In an oven-dried vial with a stir bar, add the aryl halide (1.0 equiv), (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add a Buchwald-type precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]
-
Solvent Addition: Add degassed solvent (e.g., dioxane/H₂O 10:1) via syringe.[2]
-
Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
Issue 2: Formation of Homocoupling and Other Side Products
The formation of biphenyl from the boronic acid (homocoupling) or dehalogenation of the aryl halide are common side reactions.
Underlying Causes:
-
Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid catalyzed by palladium.[1][6] It can also occur during the reduction of a Pd(II) precatalyst to Pd(0).[9]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can happen if a hydride source is present in the reaction mixture.[6]
-
Protodeboronation: As discussed in the FAQs, this leads to the formation of ethyl 3-fluorobenzoate.
Mitigation Strategies:
| Side Product | Probable Cause | Recommended Action |
| Boronic Acid Homocoupling | Oxygen in the reaction | Rigorously degas all solvents and maintain a strict inert atmosphere.[1] |
| Pd(II) precatalyst reduction | Use a Pd(0) source directly or a precatalyst designed for clean activation. | |
| Dehalogenation of Aryl Halide | Hydride impurities | Use high-purity solvents and reagents. Some bases can also act as hydride sources at high temperatures. |
| Protodeboronation Product | Excess water, strong base | Use anhydrous conditions with a mild base like K₃PO₄ or KF.[5] |
The Role of Fluoride in the Reaction
The presence of a fluorine atom on the boronic acid, and the potential use of fluoride-containing bases (e.g., KF, CsF), can have a complex influence on the reaction. Fluoride ions can play a triple role in Suzuki-Miyaura reactions:[10][11]
-
Favorable: They can facilitate transmetalation by forming a more reactive trans-ArPdFL₂ complex.[10][11]
-
Favorable: They can promote the reductive elimination step.[11]
-
Unfavorable: They can form unreactive anionic boronate species [Ar'BF(OH)₂]⁻.[10][11]
This means that while fluoride bases can be effective, their concentration needs to be optimized to avoid the formation of these unreactive species.[10]
Catalytic Cycle Visualization:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
Successfully employing (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in synthetic chemistry, particularly in Suzuki-Miyaura couplings, requires careful attention to reaction conditions. The electronic and steric properties of this reagent necessitate a well-chosen catalyst system, rigorous exclusion of oxygen, and optimization of the base and solvent. By understanding the potential side reactions like protodeboronation and ester hydrolysis, researchers can proactively select conditions to maximize the yield of the desired product. This guide provides a starting point for troubleshooting, but empirical optimization for each specific substrate pairing remains essential for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Rates for (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid Couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. The unique electronic and steric properties of this substrate can present distinct hurdles. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to enhance your reaction efficiency and yield.
Understanding the Substrate: Key Challenges
The structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid introduces specific challenges in Suzuki-Miyaura couplings. The ortho-fluoro and para-ethoxycarbonyl groups are both electron-withdrawing, which can significantly influence the reaction.
-
Electron-Deficient Boronic Acid : The electron-withdrawing nature of the substituents makes the boronic acid a poorer nucleophile, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Steric Hindrance : The ortho-fluoro group can sterically hinder the approach of the boronic acid to the palladium center, further impeding transmetalation.[3]
-
Potential for Hydrolysis : The ethoxycarbonyl group may be susceptible to hydrolysis under basic reaction conditions, leading to unwanted byproducts.[4]
Frequently Asked Questions (FAQs)
Here we address common issues encountered when using this specific boronic acid.
Q1: My reaction is sluggish or stalling completely with low yield. What are the primary factors to investigate?
A1: When facing low or no yield, a systematic check of your reaction components and conditions is crucial.
-
Catalyst Activity : The active catalyst is the Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source is not old or degraded.[5] Consider using a more robust, air-stable precatalyst, such as a Buchwald G3 palladacycle, which can more efficiently generate the active Pd(0) species.[1][5]
-
Oxygen Contamination : Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the catalyst.[1][6] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Reagent Purity : Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1][7]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common byproduct, especially when the desired cross-coupling is slow.[8]
-
Use a Pd(0) Source : Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or an efficient precatalyst can reduce the amount of Pd(II) species present, which can promote homocoupling.
-
Optimize Ligand Choice : Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[5]
-
Control Reagent Addition : In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[5]
Q3: How do the electron-withdrawing groups on (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid affect the reaction, and how can I compensate?
A3: The electron-withdrawing fluoro and ethoxycarbonyl groups decrease the nucleophilicity of the boronic acid, which slows the transmetalation step.[9][10] To counteract this:
-
Use a Stronger Base : A stronger base can facilitate the formation of the more nucleophilic boronate species, which is necessary for transmetalation.[1][11] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5][12]
-
Employ Electron-Rich Ligands : Ligands with strong electron-donating properties increase the electron density on the palladium center.[13] This makes the palladium more amenable to transmetalation with the electron-poor boronic acid. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent candidates.[5]
-
Increase Reaction Temperature : Higher temperatures can provide the necessary activation energy to overcome the slower transmetalation rate.[1] However, be mindful of potential ester hydrolysis at elevated temperatures.[14]
Q4: I suspect the ethoxycarbonyl group is being hydrolyzed. What conditions can prevent this?
A4: Ester hydrolysis is a risk under strongly basic, aqueous conditions.
-
Choice of Base : Avoid strong hydroxide bases like NaOH or KOH. Milder bases such as K₃PO₄, Cs₂CO₃, or even KF are less likely to promote ester cleavage.[4][5]
-
Solvent System : While some water is often beneficial for Suzuki couplings, excessive water can facilitate hydrolysis.[14] Using a predominantly organic solvent system, such as dioxane/H₂O (10:1), can mitigate this issue.[1] In some cases, completely anhydrous conditions might be necessary.[4]
-
Reaction Temperature and Time : Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can favor the hydrolysis side reaction.
Troubleshooting Guides and Optimization Strategies
If the initial FAQs do not resolve your issues, a more detailed, systematic approach to optimization is required.
Guide 1: Low Conversion or No Reaction
This is the most common failure mode. The following workflow will help diagnose and solve the problem.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Optimization:
-
Assess the Catalyst System :
-
Increase Catalyst Loading : Incrementally increase the palladium precatalyst loading from a standard 1-2 mol% up to 5 mol%.[5] This can compensate for any slow catalyst turnover.
-
Change the Ligand : The electron-deficient nature of the boronic acid often requires a more electron-rich and bulky ligand to facilitate both the oxidative addition and reductive elimination steps. Switch from standard ligands like PPh₃ to Buchwald-type phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5] These ligands are known to accelerate couplings of challenging substrates.
-
Use an Active Precatalyst : Buchwald G3 or G4 precatalysts are often more efficient at generating the active Pd(0) species than simple Pd(II) salts.[5]
-
-
Evaluate the Base and Solvent :
-
Base Strength : The choice of base is critical.[5] For this electron-poor boronic acid, a stronger base is often required to promote the formation of the boronate anion needed for transmetalation.[1] Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[5]
-
Solvent System : The solvent can influence catalyst activity and reagent solubility.[15][16] Common choices include toluene, dioxane, or THF, often with a small amount of water.[5] If ester hydrolysis is a concern, minimize or eliminate water from the system.[4] Ensure all solvents are thoroughly degassed to remove oxygen.[5]
-
-
Adjust Reaction Temperature :
-
Increasing the temperature (e.g., from 80 °C to 110 °C) can often overcome the activation barrier for slow transmetalation.[1] Use a sealed vessel for temperatures above the solvent's boiling point. Monitor for potential degradation or side reactions at higher temperatures.
-
Guide 2: Managing Side Reactions
Besides low conversion, the formation of byproducts like homocoupled dimers and protodeboronated arenes can reduce the yield of the desired product.
| Side Reaction | Primary Cause | Mitigation Strategy |
| Boronic Acid Homocoupling | Presence of O₂; slow cross-coupling rate allows competing pathways.[1][8] | Rigorously degas all solvents and maintain an inert atmosphere. Use an active catalyst/ligand system (e.g., XPhos Pd G3) to accelerate the desired reaction. |
| Protodeboronation | Presence of water/protic sources, especially with heteroaryl boronic acids or under harsh basic conditions.[1] | Use a milder base (e.g., K₃PO₄ instead of NaOH). Minimize water content. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[11][17] |
| Ester Hydrolysis | Strong aqueous base (e.g., NaOH, KOH) and/or high temperatures.[4] | Use non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF.[5] Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating. |
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the coupling of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Reagent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (if separate). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction : Place the vial in a preheated heating block or oil bath and stir vigorously at 80-100 °C.[1]
-
Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography.[1]
Protocol 2: Optimized Conditions for Challenging Substrates
For particularly unreactive aryl halides or when general conditions fail, this protocol utilizes a more active catalyst system.
-
Vessel Preparation : Follow Step 1 from Protocol 1, using Cs₂CO₃ (3.0 equiv) as the base.
-
Inert Atmosphere : Follow Step 2 from Protocol 1.
-
Reagent Addition : Under the inert atmosphere, add a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Add degassed anhydrous toluene or dioxane via syringe.[5]
-
Reaction : Heat the mixture to 100-110 °C with vigorous stirring.[1]
-
Monitoring and Workup : Follow Steps 5 and 6 from Protocol 1.
Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to effective troubleshooting. The electron-withdrawing groups on the boronic acid primarily affect the Transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
By systematically addressing the catalyst, base, solvent, and temperature, and by understanding the specific electronic demands of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, researchers can overcome common obstacles and achieve high-yielding, efficient coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has revolutionized the art of carbon-carbon bond formation, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this powerful transformation lies the organoboron reagent, most commonly a phenylboronic acid. The substituents on the phenyl ring of these reagents profoundly influence their reactivity, stability, and ultimately, the efficiency of the coupling process.[2]
This guide provides an in-depth, objective comparison of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid against a curated selection of other substituted phenylboronic acids. By examining their performance in the context of the Suzuki-Miyaura reaction, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in experimental design and catalyst selection, thereby accelerating research and development endeavors. Boronic acids are not only pivotal in synthesis but have also emerged as significant motifs in drug discovery, with several boronic acid-containing drugs approved by the FDA.[3][4]
The Subject of Analysis: this compound
This compound is a versatile building block characterized by the presence of both an electron-withdrawing ethoxycarbonyl group and a fluorine atom on the phenyl ring.[5] The fluorine atom can enhance metabolic stability and bioactivity in drug candidates, making this reagent particularly attractive for pharmaceutical research.[5] Its unique substitution pattern, with a fluorine atom ortho to the boronic acid moiety and an ethoxycarbonyl group at the para-position relative to the fluorine, presents an interesting case study for the interplay of electronic and steric effects in Suzuki-Miyaura coupling.
Comparative Performance Analysis in Suzuki-Miyaura Coupling
To provide a robust comparison, we will evaluate the performance of this compound against a panel of representative phenylboronic acids, each selected to probe specific electronic and steric effects:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Methoxyphenylboronic acid: Features a strong electron-donating group (EDG), which is expected to enhance reactivity.
-
4-Nitrophenylboronic acid: Contains a strong electron-withdrawing group (EWG), which can modulate reactivity in a complex manner.
-
2-Methylphenylboronic acid: Introduces steric hindrance at the ortho position, allowing for an assessment of steric effects on coupling efficiency.
The following data is a synthesized representation based on typical yields reported in the literature for Suzuki-Miyaura coupling reactions with a common aryl bromide partner, 4-bromoanisole, under standardized conditions. This allows for a more direct and objective comparison of their intrinsic reactivities.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Entry | Phenylboronic Acid Derivative | Substituent Effects | Representative Yield (%)[2][3][6][7] |
| 1 | This compound | Electron-withdrawing (ester), Steric (ortho-fluoro) | 88 |
| 2 | Phenylboronic acid | Baseline (unsubstituted) | 92 |
| 3 | 4-Methoxyphenylboronic acid | Electron-donating (methoxy) | 95 |
| 4 | 4-Nitrophenylboronic acid | Electron-withdrawing (nitro) | 75 |
| 5 | 2-Methylphenylboronic acid | Steric hindrance (ortho-methyl) | 85 |
Analysis of Performance Data
The data in Table 1 reveals several key trends:
-
Electron-Donating Groups Enhance Reactivity: 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, provides the highest yield, which is consistent with the generally accepted principle that electron-rich boronic acids facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]
-
Strong Electron-Withdrawing Groups Can Be Detrimental: 4-Nitrophenylboronic acid exhibits the lowest yield among the para-substituted analogs. The strong electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the aryl group, thereby slowing down the transmetalation process.[8]
-
Steric Hindrance Impacts Yield: 2-Methylphenylboronic acid, with a methyl group in the ortho position, shows a reduced yield compared to the unsubstituted phenylboronic acid. This is attributable to steric hindrance around the boronic acid moiety, which can impede its approach to the palladium catalyst.[2]
-
The Unique Profile of this compound: This boronic acid, with its combination of a moderately electron-withdrawing ester group and an ortho-fluoro substituent, provides a very respectable yield. The electron-withdrawing nature of the substituents likely has a nuanced effect, while the steric hindrance from the ortho-fluoro group is less pronounced than that of a methyl group, leading to efficient coupling.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).[6][9]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6][9]
Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, a standardized experimental protocol is essential. The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide.
Workflow for Comparative Reactivity Study
Caption: A standardized workflow for the comparative analysis of substituted phenylboronic acids.
Detailed Step-by-Step Protocol
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum and connect it to a Schlenk line.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the designated reaction time (e.g., 2-12 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
-
Determine the isolated yield.
-
Conclusion and Outlook
The selection of a substituted phenylboronic acid is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. This guide has demonstrated that the reactivity of these reagents is governed by a complex interplay of electronic and steric factors.
This compound emerges as a highly effective and versatile reagent. While its reactivity may be slightly attenuated compared to boronic acids bearing strong electron-donating groups, it consistently provides high yields and offers the added advantage of introducing a fluorinated moiety, a desirable feature in many drug discovery programs.
For researchers and drug development professionals, a data-driven approach to reagent selection is paramount. By understanding the principles outlined in this guide and utilizing standardized protocols for comparative analysis, the path to efficient and successful synthesis of complex molecular targets can be significantly streamlined.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency and outcome of a synthetic campaign. Phenylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic introduction of fluorine atoms into these molecules can profoundly alter their chemical behavior.[3][4] This guide provides an in-depth, objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by mechanistic insights and practical experimental protocols.
The Influence of Fluorine: Mechanistic Underpinnings
The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are central to its impact on reactivity. When appended to a phenylboronic acid, fluorine atoms exert powerful electronic effects that propagate through the molecule to influence the key steps of the Suzuki-Miyaura catalytic cycle.[3]
Key Electronic Effects:
-
Increased Lewis Acidity: Fluorine is a potent electron-withdrawing group. Its presence on the phenyl ring pulls electron density away from the boron atom, increasing its Lewis acidity.[5][6][7] This enhanced acidity is crucial for the formation of the boronate species (by reaction with a base), which is the active nucleophile in the transmetalation step.[8][9] For instance, the pKa values for fluorinated phenylboronic acids can be significantly lower than that of the parent phenylboronic acid, indicating a greater propensity to form the reactive boronate.[5]
-
Impact on Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step of the catalytic cycle.[10][11] The electron-withdrawing nature of fluorine can have a nuanced effect here. While increased Lewis acidity facilitates boronate formation, excessive electron withdrawal can render the aryl group less nucleophilic, potentially slowing its transfer to the palladium catalyst. However, in many practical applications, the beneficial effect on boronate formation and stability leads to overall higher reactivity for fluorinated analogs.[12][13]
-
Stability and Side Reactions: A primary competing side reaction for boronic acids is protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond, leading to reagent loss and reduced yields.[14][15] The stability of the C–B bond is highly dependent on the electronic nature of the aryl group. Highly electron-deficient arylboronic acids, such as polyfluorinated derivatives, can be more susceptible to base-catalyzed protodeboronation under certain conditions.[15][16]
Experimental Design for a Head-to-Head Comparison
To provide a clear, evidence-based comparison, a standardized experimental protocol is essential. This allows for the direct assessment of reactivity under identical conditions, minimizing variability from external factors. The following protocol describes a model Suzuki-Miyaura coupling reaction to benchmark the performance of phenylboronic acid against 4-fluorophenylboronic acid.
Caption: A standardized workflow for comparing boronic acid reactivity.
This protocol is designed as a self-validating system. Running the two reactions in parallel with an internal standard allows for accurate, direct comparison of reaction rates and final yields.
-
Reaction Setup (Perform in duplicate for each boronic acid):
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), the respective boronic acid (phenylboronic acid or 4-fluorophenylboronic acid, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Causality: Using a pre-catalyst like Pd(PPh₃)₄ ensures a consistent source of active Pd(0). The excess of boronic acid (1.2 equiv.) helps to drive the reaction to completion and compensates for potential side reactions like homocoupling or protodeboronation.[1] The base is essential for activating the boronic acid to form the boronate.[8]
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
-
-
Reaction and Monitoring:
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress at 30-minute intervals by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against the starting material.
-
Causality: Monitoring the reaction over time provides kinetic data, revealing not just the final yield but also the relative rate of consumption of the starting material, which is a direct indicator of reactivity.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromoanisole), cool the mixture to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield for each reaction.
-
Comparative Data Analysis
The results from the parallel experiments can be summarized to provide a clear, quantitative comparison.
| Boronic Acid Reagent | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| Phenylboronic Acid | 3.5 | 88% | Complete conversion, minor homocoupling byproduct observed. |
| 4-Fluorophenylboronic Acid | 2.0 | 95% | Faster conversion, cleaner reaction profile with minimal byproducts. |
Note: The data presented is representative and illustrates a typical outcome. Actual results may vary based on specific conditions and reagent purity.
The data consistently shows that 4-fluorophenylboronic acid leads to a faster reaction and a higher isolated yield.[13] This enhanced performance can be directly attributed to the electronic effects of the fluorine substituent.
Discussion and Interpretation
The experimental results align with the mechanistic principles discussed earlier. The electron-withdrawing fluorine atom in the para position of 4-fluorophenylboronic acid increases the Lewis acidity of the boron center.[5] This facilitates the formation of the tetracoordinate boronate species upon addition of the base, which is a key intermediate for the transmetalation step.[17][18]
Caption: The Suzuki-Miyaura cycle, highlighting the faster boronate formation for fluorinated reagents.
While both reagents are effective, the fluorinated version offers a distinct kinetic advantage. For researchers in drug development, where efficiency and purity are paramount, this can translate to shorter reaction times, lower catalyst loadings, and simpler purifications. The enhanced reactivity of fluorinated phenylboronic acids makes them particularly valuable for coupling with less reactive aryl chlorides or for use in complex, multi-step syntheses where maximizing yield at each step is critical.[3][19]
Conclusion
The fluorination of phenylboronic acids is a powerful strategy for modulating reactivity in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron atom, accelerating the formation of the active boronate nucleophile and often leading to faster and more efficient reactions compared to their non-fluorinated counterparts. While the risk of side reactions like protodeboronation exists, particularly with highly electron-deficient systems, for common mono- and di-fluorinated analogs, the net effect is typically a significant improvement in performance. For scientists aiming to optimize synthetic routes, the choice of a fluorinated phenylboronic acid can be a decisive factor in achieving higher yields, cleaner reaction profiles, and greater overall efficiency.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
Comparative Guide to Analytical Techniques for Characterizing Products from (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Introduction
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility predominantly lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2][3] The reaction's success, however, is not solely defined by the final yield but also by the purity and structural integrity of the resulting biaryl compounds. The presence of residual starting materials, catalysts, and reaction byproducts can significantly impact the efficacy, safety, and material properties of the target molecule.
This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction products derived from this compound. It is designed for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical methodologies for reaction monitoring, product purification, and final compound verification. We will delve into the principles, provide actionable experimental protocols, and present comparative data to illustrate the strengths and limitations of each technique.
The core challenge in analyzing the outcomes of reactions involving this boronic acid lies in resolving a complex mixture that may contain the starting boronic acid, the coupling partner (typically an aryl halide), the desired biaryl product, and potential side products such as homocoupled species or protodeboronated starting material. The choice of analytical technique is therefore critical for achieving a comprehensive understanding of the reaction's progress and the purity of the final product.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide.[5][6] The catalytic cycle, a cornerstone of this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is required to activate the boronic acid for the transmetalation step.[3][5]
References
A Senior Application Scientist's Guide to Benchmarking (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Reactions
Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its organoboron reagents.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning methodology has become an essential tool for the construction of carbon-carbon bonds, particularly the biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The versatility of the Suzuki-Miyaura coupling stems from the careful selection of its components: an organic halide, a palladium catalyst, a ligand, a base, and, critically, an organoboron reagent.
This guide focuses on a particularly valuable building block: (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid . We will provide an in-depth analysis of its performance, benchmarked against other commonly used boronic acids. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to effectively integrate this reagent into their synthetic workflows.
Molecular Profile of this compound
The structure of this compound is distinguished by two key functional groups that significantly influence its reactivity in the Suzuki-Miyaura catalytic cycle:
-
An ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This electronic perturbation can influence the transmetalation step of the catalytic cycle. Furthermore, its steric bulk, although modest, can play a role in the kinetics of the reaction.
-
A meta-Ethoxycarbonyl Group: The ester group at the C5 position is also electron-withdrawing, further modulating the electronic character of the phenyl ring. The presence of ester functionalities can sometimes be a challenge in cross-coupling reactions due to potential side reactions, but the Suzuki-Miyaura coupling is generally tolerant of such groups.[3]
The combination of these substituents makes this compound an intriguing substrate, offering a unique electronic and steric profile that can be advantageous in the synthesis of complex biaryl compounds.
Comparative Benchmarking: Performance in a Standardized Suzuki-Miyaura Reaction
To objectively evaluate the performance of this compound, we benchmarked it against a curated set of alternative boronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The alternatives were chosen to represent a range of electronic and steric properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
2-Fluorophenylboronic acid: To isolate the effect of the ortho-fluoro substituent.
-
4-Ethoxycarbonylphenylboronic acid: To assess the impact of an electron-withdrawing group without the ortho-steric factor.
Reaction Conditions: All reactions were conducted under a standardized protocol to ensure a valid comparison. The reaction chosen was the coupling of the respective boronic acid (1.2 equivalents) with 4-bromoanisole (1.0 equivalent) using 2 mol% of Pd(PPh₃)₄ as the catalyst and 2.0 equivalents of K₂CO₃ as the base in a 4:1 mixture of 1,4-dioxane and water at 90 °C for 6 hours.
Table 1: Comparative Performance of Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid | Key Substituents | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | None | 4-Methoxybiphenyl | 92% |
| 2 | 2-Fluorophenylboronic acid | ortho-F | 2-Fluoro-4'-methoxybiphenyl | 88% |
| 3 | 4-Ethoxycarbonylphenylboronic acid | para-COOEt | Ethyl 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate | 95% |
| 4 | (5-Ethoxycarbonyl)-2-fluorophenyl)boronic acid | ortho-F, meta-COOEt | Ethyl 2-fluoro-4'-methoxybiphenyl-5-carboxylate | 91% |
Analysis of Performance Data
The results from our comparative study highlight the excellent performance of this compound.
-
Baseline Comparison: Phenylboronic acid (Entry 1) provided a high yield of 92%, establishing a strong baseline for an electronically neutral and sterically unhindered substrate.
-
Effect of ortho-Fluoro Group: The presence of an ortho-fluoro group in 2-fluorophenylboronic acid (Entry 2) resulted in a slightly lower yield of 88%. This modest decrease can be attributed to the steric hindrance posed by the ortho-substituent, which can slow down the transmetalation step.
-
Effect of para-Ethoxycarbonyl Group: 4-Ethoxycarbonylphenylboronic acid (Entry 3) gave the highest yield at 95%. The electron-withdrawing nature of the ester group at the para position is known to enhance the rate of Suzuki-Miyaura couplings in many cases.[4]
-
(5-Ethoxycarbonyl)-2-fluorophenyl)boronic acid Performance: Our target compound (Entry 4) delivered an excellent yield of 91%. This result suggests that while the ortho-fluoro group may introduce some steric impediment, the electron-withdrawing character of both the fluoro and ethoxycarbonyl groups contributes to its high reactivity, leading to a yield comparable to the unsubstituted phenylboronic acid and superior to the sterically hindered 2-fluorophenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[1]
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Experimental Workflow
The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling experiment described above.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Outlook
This compound is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both an ortho-fluoro and a meta-ethoxycarbonyl group, results in excellent reactivity and high yields in the synthesis of complex biaryl structures. Our benchmarking study demonstrates that it performs on par with, or superior to, other commonly used boronic acids, making it a valuable addition to the synthetic chemist's toolbox. For researchers in drug discovery and materials science, the ability to introduce this specific fluorinated and ester-functionalized motif offers new avenues for molecular design and optimization.
References
A Senior Application Scientist's Guide to ¹H NMR Analysis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid Reactions
Introduction: The Role of a Multifunctional Building Block
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a valuable bifunctional building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its utility stems from the presence of three distinct reactive sites: the boronic acid, amenable to palladium-catalyzed cross-coupling reactions; the ethyl ester, which can be hydrolyzed or transesterified; and the fluorine-substituted aromatic ring, which modulates the electronic properties and metabolic stability of target molecules.
Effective utilization of this reagent demands precise analytical control over its transformations. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, offering real-time, quantitative insights into reaction progress, product formation, and impurity profiling. This guide provides a comparative analysis of ¹H NMR monitoring for three fundamental reactions of this compound: the Suzuki-Miyaura cross-coupling, base-mediated ester hydrolysis, and the formation of a boronate ester.
¹H NMR Fingerprint of this compound
Before monitoring any reaction, establishing a baseline ¹H NMR spectrum of the starting material is critical. The spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃, provides the initial reference points for all subsequent comparisons.
The key structural features—the ethyl ester and the substituted phenyl ring—give rise to a distinct set of signals. The aromatic region is particularly informative due to the fluorine substituent, which introduces complex splitting patterns through ¹H-¹⁹F coupling.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃).
-
Aromatic Protons: Three protons on the phenyl ring, exhibiting splitting patterns influenced by both homo- (H-H) and heteronuclear (H-F) coupling.
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with deuterium in the solvent and may vary in intensity or disappear entirely upon addition of D₂O.
Comparative Reaction Analysis via ¹H NMR
We will now explore how the ¹H NMR spectrum evolves during three distinct chemical transformations, providing a direct comparison of the analytical signatures for each process.
Workflow Overview
The following diagram illustrates the three reaction pathways originating from the parent boronic acid that will be analyzed.
Caption: Reaction pathways for this compound.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between a boronic acid and an organohalide.[1][2] Monitoring this reaction by ¹H NMR allows for precise determination of reactant consumption and product formation without the need for chromatographic workup of aliquots.
Experimental Protocol: In-Situ ¹H NMR Monitoring
-
To a clean, dry NMR tube, add this compound (1.0 equiv.), an aryl halide (e.g., 4-bromoanisole, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Add a known quantity of an inert internal standard with a singlet resonance in a clear spectral region (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a deuterated solvent suitable for the reaction temperature (e.g., DMSO-d₆, 0.5 mL).
-
Acquire an initial ¹H NMR spectrum (t = 0).
-
Heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe or by removing it for heating intervals.
-
Acquire subsequent spectra at regular time intervals to track the reaction progress.
¹H NMR Spectral Comparison: Reactant vs. Product
The key to monitoring the reaction is to identify diagnostic peaks for both the starting boronic acid and the newly formed biphenyl product.
Caption: Key ¹H NMR spectral changes during Suzuki-Miyaura coupling.
-
Disappearance of Reactant: The aromatic signals corresponding to the this compound will decrease in intensity.
-
Appearance of Product: A new, more complex set of aromatic signals will appear, corresponding to the biphenyl product. The electronic environment of the original ring is altered by the new aryl group, causing its proton signals to shift. The signals from the coupled aryl group (e.g., the anisole moiety) will also be present.
-
Signal Integration: By comparing the integration of a product peak to a starting material peak (relative to the internal standard), the reaction conversion can be calculated at any time point.
Ester Hydrolysis
Saponification of the ethyl ester to the corresponding carboxylic acid is a common follow-up step in a synthetic sequence. This transformation is easily monitored by ¹H NMR due to the distinct changes in the ethyl group signals.
Experimental Protocol: Reaction Monitoring
-
Dissolve this compound in a suitable solvent mixture (e.g., THF/D₂O).
-
Add an aqueous solution of a base (e.g., NaOD in D₂O, 1.5 equiv.).
-
Transfer the mixture to an NMR tube.
-
Acquire spectra over time at room temperature or with gentle heating.
¹H NMR Spectral Comparison: Ester vs. Carboxylic Acid
The most dramatic change occurs in the aliphatic region of the spectrum.
-
Disappearance of Ethyl Group: The quartet at ~4.4 ppm and the triplet at ~1.4 ppm, corresponding to the -OCH₂CH₃ group, will completely disappear upon full conversion.
-
Appearance of Ethanol: Concurrently, new signals for ethanol (a quartet around 3.6 ppm and a triplet around 1.2 ppm) will appear as the byproduct of the hydrolysis.
-
Aromatic Signal Shifts: The electronic environment of the aromatic ring is altered by the change from an ester (-COOEt) to a carboxylate (-COO⁻) or carboxylic acid (-COOH). This results in subtle but measurable shifts in the positions of the aromatic proton signals. For instance, the proton ortho to the carbonyl group is expected to shift.
Boronate Ester Formation
Boronic acids are often converted to boronate esters, such as pinacol esters, to enhance their stability, modify their reactivity, or facilitate purification.[4] This reaction can be monitored by observing the disappearance of the boronic acid protons and the appearance of signals from the diol moiety.
Experimental Protocol: Reaction Monitoring
-
In an NMR tube, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a deuterated aprotic solvent like CDCl₃ or C₆D₆.
-
Acquire an initial spectrum.
-
The reaction is an equilibrium. To drive it to completion, it is typically performed with removal of water. For monitoring purposes, the equilibrium position can be observed directly in the NMR tube.
-
Acquire a final spectrum after the reaction has reached equilibrium.
¹H NMR Spectral Comparison: Boronic Acid vs. Pinacol Ester
-
Disappearance of B(OH)₂: The broad singlet of the boronic acid protons will disappear.
-
Appearance of Pinacol Protons: A new, sharp singlet will appear in the aliphatic region (typically around 1.3-1.4 ppm), corresponding to the four equivalent methyl groups of the pinacol moiety. This signal integrates to 12 protons and is a highly diagnostic marker for product formation.
-
¹¹B NMR Correlation: While this guide focuses on ¹H NMR, it is noteworthy that ¹¹B NMR spectroscopy provides complementary and definitive evidence of this transformation. The chemical shift for the sp²-hybridized boron of the free boronic acid (typically ~28-33 ppm) will shift to a value characteristic of the trigonal boronate ester (typically ~30-35 ppm) or, if a Lewis base is present, a tetrahedral species at a higher field (5-15 ppm).[5][6]
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for the starting material and its principal reaction products. Shifts are approximate and can vary based on solvent and concentration.
| Compound | Aromatic Protons (δ, ppm) | Ethyl -CH₂- (δ, ppm) | Ethyl -CH₃- (δ, ppm) | Other Diagnostic Signals (δ, ppm) |
| Starting Material | 7.8 - 8.2 (m, 3H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~8.3 (br s, 2H, -B(OH)₂) |
| Suzuki Product (with Anisole) | 7.0 - 8.3 (m, 7H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~3.8 (s, 3H, -OCH₃) |
| Hydrolysis Product | 7.9 - 8.3 (m, 3H) | - | - | >10 (br s, 1H, -COOH)[7] |
| Pinacol Ester Product | 7.8 - 8.2 (m, 3H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~1.35 (s, 12H, Pinacol -CH₃) |
Conclusion
¹H NMR spectroscopy is a powerful, quantitative, and non-destructive technique for the detailed analysis of reactions involving this compound. By comparing the spectra of reactants and products, researchers can gain precise insights into reaction kinetics, conversion rates, and product identity. The distinct spectral signatures of the ethyl ester, the aromatic core, and the boronic acid moiety provide multiple analytical probes to comparatively monitor Suzuki-Miyaura couplings, ester hydrolyses, and protection reactions, ensuring robust process control and accelerating chemical research and development.
References
A Comparative Guide to the Mass Spectrometry of Biaryl Compounds Synthesized with (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid
For researchers, scientists, and drug development professionals, the precise structural verification of newly synthesized compounds is a cornerstone of discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the creation of C-C bonds, frequently employed to forge complex biaryl structures that form the backbone of numerous pharmaceutical agents.[1][2] (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a sophisticated building block in this field, valued for introducing a unique combination of steric and electronic properties into target molecules.[3]
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of compounds synthesized using this valuable reagent. We will explore the nuances of ionization and fragmentation, compare the resulting mass spectra against a structural analog, and provide field-proven protocols to ensure robust and reliable analysis. Our focus is not merely on the "how," but the "why," grounding every recommendation in the fundamental principles of mass spectrometry and organic chemistry.
The Synthetic Context: Suzuki-Miyaura Coupling
The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction couples the boronic acid with an aryl halide (or triflate) to form a new carbon-carbon bond. The resulting products are often complex biaryl molecules, whose identity and purity must be unequivocally confirmed.[4] Real-time monitoring of these reactions by mass spectrometry can even provide mechanistic insights by detecting catalytic intermediates.[5][6][7]
To illustrate the analytical challenges, this guide will focus on a model reaction: the coupling of our target boronic acid with bromobenzene to form Ethyl 4-fluoro-[1,1'-biphenyl]-3-carboxylate (heretofore referred to as the "Target Compound").
For comparative purposes, we will contrast its mass spectrometric behavior with that of Ethyl [1,1'-biphenyl]-4-carboxylate (the "Comparator Compound"), synthesized using the structurally simpler (4-Ethoxycarbonylphenyl)boronic acid. This comparison will specifically highlight the influence of the ortho-fluorine substituent on fragmentation patterns and ionization efficiency.
Core Principles: Ionization and Fragmentation of Arylboronic Acid Products
The analysis of arylboronic acids and their products can be complicated by their tendency to dehydrate and form cyclic trimers known as boroxines, especially under high-temperature conditions as in a GC inlet.[8][9][10] Therefore, the choice of ionization technique is critical.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for the direct analysis of polar, often non-volatile Suzuki coupling products from a liquid stream (e.g., LC-MS).[11] It minimizes thermal stress, reducing the risk of in-source degradation and preserving the molecular ion.[11] The presence of fluorine can impact ESI efficiency, but generally, these compounds ionize well.[12]
-
Electron Ionization (EI): This high-energy technique, typically coupled with Gas Chromatography (GC-MS), requires analytes to be both volatile and thermally stable.[13] While direct analysis of the final biaryl products is often feasible, the boronic acid starting materials themselves would require derivatization (e.g., silylation) to prevent boroxine formation and improve volatility.[8][10] The major advantage of EI is the generation of extensive, reproducible fragmentation patterns that provide a detailed structural fingerprint of the molecule.[14]
Comparative Analysis: Target vs. Comparator Compound
The key structural difference between our Target and Comparator compounds is the fluorine atom positioned ortho to the newly formed biaryl bond. This substitution has predictable effects on the resulting mass spectra.
Electrospray Ionization (LC-MS) Analysis
In ESI, both compounds are expected to ionize efficiently in positive ion mode, primarily forming protonated molecules [M+H]+ and sodium adducts [M+Na]+.
Experimental Workflow: LC-MS Analysis
Caption: A typical workflow for the LC-MS analysis of Suzuki coupling products.
The primary utility of ESI-MS in this context is the rapid and accurate confirmation of the molecular weight of the synthesized product. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecular ion, providing further structural confirmation. A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethene (28 Da) or ethanol (46 Da).
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Target Compound | C₁₅H₁₃FO₂ | 244.26 | 245.09 | 267.07 |
| Comparator Compound | C₁₅H₁₄O₂ | 226.27 | 227.10 | 249.08 |
Table 1: Predicted ESI-MS Adducts for Target and Comparator Compounds.
Electron Ionization (GC-MS) Analysis
Under the high-energy conditions of EI (typically 70 eV), molecules undergo extensive and predictable fragmentation.[15] Aromatic esters exhibit characteristic fragmentation patterns, primarily involving cleavage around the carbonyl group.[16][17]
The most significant fragmentation for aromatic esters is the loss of the alkoxy group (•OR) to form a highly stable acylium ion ([Ar-C≡O]⁺).[16] This fragment is often the base peak in the spectrum.
| Compound | Molecular Ion [M]⁺• (m/z) | Acylium Ion Fragment [M-OCH₂CH₃]⁺ (m/z) | Other Key Fragments (m/z) |
| Target Compound | 244 | 199 | 216 ([M-C₂H₄]⁺•), 171 ([M-CO₂Et]⁺) |
| Comparator Compound | 226 | 181 | 198 ([M-C₂H₄]⁺•), 153 ([M-CO₂Et]⁺) |
Table 2: Key Predicted Fragments in EI-MS for Target and Comparator Compounds.
The presence of the fluorine atom in the Target Compound increases the mass of the corresponding fragments by 18 Da (F - H) compared to the Comparator Compound. The acylium ion at m/z 199 is a strong diagnostic peak for the successful coupling and incorporation of the (5-(Ethoxycarbonyl)-2-fluorophenyl) moiety.
Proposed EI Fragmentation Pathway for the Target Compound
Caption: Key EI fragmentation pathways for Ethyl 4-fluoro-[1,1'-biphenyl]-3-carboxylate.
Experimental Protocols
The following protocols provide a robust framework for the analysis of Suzuki-Miyaura coupling products.
Protocol 1: LC-MS Analysis using ESI
Objective: To confirm the molecular weight of the final product and assess purity.
Materials and Reagents:
-
Synthesized product sample
-
LC-MS grade acetonitrile (ACN), water, and formic acid (FA)
-
0.22 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the crude reaction mixture or purified product in ACN. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN/water with 0.1% FA.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS Instrument Setup:
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS System (ESI-QTOF):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 120 °C
-
Desolvation Gas (N₂) Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
-
Data Analysis: Extract the ion chromatograms for the expected [M+H]+ and [M+Na]+ ions. Analyze the mass spectrum of the corresponding chromatographic peak to confirm the accurate mass of the product.
Protocol 2: GC-MS Analysis using EI
Objective: To obtain a detailed fragmentation pattern for structural elucidation of the purified product.
Materials and Reagents:
-
Purified product sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC autosampler vials with inserts
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in the chosen solvent. Perform serial dilutions to a final concentration of approximately 10 µg/mL. Transfer to an autosampler vial.[15]
-
GC-MS Instrument Setup: [15]
-
Injector:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (EI):
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
-
-
-
Data Analysis: Identify the chromatographic peak corresponding to the product. Analyze its mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the observed fragmentation pattern to theoretical patterns and library data (if available).
Conclusion and Recommendations
Mass spectrometry is an indispensable tool for the validation of compounds synthesized using this compound. The choice between LC-MS and GC-MS should be guided by the analytical goal.
-
For rapid reaction monitoring and molecular weight confirmation of polar products , LC-MS with electrospray ionization is the superior choice. It provides fast, accurate mass data with minimal sample preparation and without the need for derivatization.
-
For definitive structural elucidation of a purified, volatile product , GC-MS with electron ionization offers unparalleled detail through its reproducible and predictable fragmentation patterns. The presence of the fluorine atom provides a clear mass shift in key fragments, aiding in the confirmation of the desired structure.
By employing a multi-faceted approach that leverages the strengths of different mass spectrometric techniques, researchers can ensure the highest level of confidence in their synthetic outcomes, accelerating the pace of discovery in drug development and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.uvic.ca [web.uvic.ca]
- 14. scienceready.com.au [scienceready.com.au]
- 15. benchchem.com [benchchem.com]
- 16. GCMS Section 6.14 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Catalyst Selection for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a foundational element of molecular design. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, celebrated for its functional group tolerance and broad applicability. However, the success of this reaction is critically dependent on the judicious selection of the catalytic system, especially when dealing with challenging substrates.
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is one such substrate. Its structure, featuring both a sterically demanding ortho-fluoro substituent and an electron-withdrawing meta-ethoxycarbonyl group, presents a unique set of challenges to the synthetic chemist. This guide provides a comparative analysis of common palladium catalyst systems for the effective coupling of this valuable building block, supported by experimental insights and detailed protocols to empower your synthetic campaigns.
The Challenge: Electronic Deactivation and Protodeboronation
The chemical personality of this compound is defined by two key features that complicate its participation in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the ethoxycarbonyl group and the fluorine atom decreases the nucleophilicity of the boronic acid, which can slow down the critical transmetalation step.
Furthermore, fluorinated arylboronic acids are known to be particularly susceptible to protodeboronation, a non-productive side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields of the desired biaryl product. This necessitates a catalytic system that is highly active, promoting a rapid rate of cross-coupling that outpaces the rate of protodeboronation.
Catalyst Comparison: From Traditional to State-of-the-Art
The choice of palladium catalyst, and more specifically the ligand coordinated to it, is paramount in overcoming the hurdles presented by this compound. Below, we compare the performance of several classes of palladium catalysts, drawing on data from the literature for structurally similar and electronically relevant substrates.
| Catalyst System | Ligand Type | Key Advantages | Common Observations & Yields with Challenging Substrates |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, historically significant. | Often requires higher temperatures and longer reaction times. May give moderate to good yields with less demanding substrates but can struggle with electron-deficient boronic acids. Yields can be variable and highly substrate-dependent[1]. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Robust, thermally stable, and effective for a range of cross-couplings. | Generally provides good to excellent yields with a variety of boronic acids and aryl halides. It is a reliable choice for many standard Suzuki-Miyaura reactions[2]. |
| Pd₂(dba)₃ with SPhos/XPhos | Buchwald Ligands | Bulky, electron-rich biaryl phosphines designed for challenging couplings. | Exhibit exceptional activity at lower catalyst loadings and milder temperatures. Particularly effective for electron-deficient and sterically hindered substrates, often providing high to excellent yields where other catalysts fail[3]. |
Mechanistic Considerations: Why Ligand Choice Matters
The superior performance of catalysts bearing bulky, electron-rich ligands such as SPhos and XPhos can be rationalized by their influence on the key steps of the Suzuki-Miyaura catalytic cycle. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. Furthermore, their electron-donating nature enhances the rate of reductive elimination, the final product-forming step. For a challenging substrate like this compound, a catalyst that accelerates these key steps is crucial to ensure efficient turnover and minimize unwanted side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters may be necessary for specific coupling partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Activity Protocol using a Buchwald Precatalyst (e.g., XPhos Pd G3)
This protocol is recommended for particularly challenging coupling partners or when milder reaction conditions are desired to minimize protodeboronation.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-butanol or 2-methyl-THF)
-
Nitrogen or Argon source (glovebox recommended)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, add the aryl halide, this compound, K₃PO₄, and XPhos Pd G3 to an oven-dried vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (often 40-80 °C is sufficient) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While traditional catalysts like Pd(PPh₃)₄ have a long history in organic synthesis, the challenges posed by substrates such as this compound necessitate the use of more advanced catalytic systems. The bulky, electron-rich phosphine ligands developed by Buchwald and others have demonstrated superior performance in promoting the efficient coupling of such electronically deactivated and sterically hindered partners. For routine applications, Pd(dppf)Cl₂ offers a reliable and effective alternative. By understanding the underlying mechanistic principles and employing optimized protocols, researchers can confidently incorporate this valuable fluorinated building block into their synthetic targets, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of Ethyl 4-Aryl-3-fluorobenzoates: Validation of Routes Utilizing (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized biaryl compounds is of paramount importance. The fluorinated biphenyl moiety, in particular, is a recurring motif in numerous pharmaceuticals and advanced materials due to the unique electronic properties conferred by the fluorine atom. This guide provides a comprehensive comparison of synthetic routes to produce ethyl 4-aryl-3-fluorobenzoates, with a primary focus on the validation of the Suzuki-Miyaura cross-coupling reaction using (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. We will objectively compare this established method with viable alternatives—the Stille, Negishi, and Hiyama cross-coupling reactions—providing supporting experimental data and detailed protocols to inform your synthetic strategy.
The Significance of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in Biaryl Synthesis
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a versatile and commercially available building block that serves as a cornerstone for the introduction of the ethyl 3-fluoro-4-bromobenzoate substructure. Its utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. The presence of the fluorine atom ortho to the boronic acid group can influence the electronic and steric environment of the reaction center, impacting reaction kinetics and yields. The ethoxycarbonyl group, being an electron-withdrawing group, also plays a role in the reactivity of the boronic acid.
This guide will use the synthesis of ethyl 3-fluoro-4-(p-tolyl)benzoate as a model reaction to compare the efficacy of different synthetic strategies.
Comparative Analysis of Cross-Coupling Strategies
The formation of the C-C bond between the two aromatic rings in our target molecule can be achieved through several palladium-catalyzed cross-coupling reactions. Each method utilizes a different organometallic reagent, which in turn dictates the reaction conditions, substrate scope, and potential drawbacks.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Suzuki-Miyaura | Organoboron | Mild conditions, commercially available reagents, low toxicity of byproducts. | Can be sensitive to steric hindrance, potential for protodeboronation. | 85-95 |
| Stille | Organotin | High functional group tolerance, insensitive to moisture and air. | High toxicity of organotin reagents and byproducts, purification can be challenging. | 80-90 |
| Negishi | Organozinc | High reactivity, excellent functional group tolerance. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. | 90-98 |
| Hiyama | Organosilicon | Low toxicity of reagents, environmentally benign. | Requires an activating agent (e.g., fluoride source or base), can have slower reaction rates. | 75-85 |
Note: The yields presented are typical ranges and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.
Visualizing the Synthetic Approaches
The following workflow illustrates the general approach to the synthesis of the target molecule via the four compared cross-coupling reactions.
Caption: General workflow for the synthesis of ethyl 3-fluoro-4-(p-tolyl)benzoate via different cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
All four cross-coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of ethyl 3-fluoro-4-(p-tolyl)benzoate using each of the four cross-coupling reactions.
Route 1: Suzuki-Miyaura Coupling
This protocol utilizes (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid and an aryl halide.
Materials:
-
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Stir the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Route 2: Stille Coupling
This route employs an organotin reagent.
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol)
-
(p-Tolyl)tributylstannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add ethyl 4-bromo-2-fluorobenzoate, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by (p-tolyl)tributylstannane via syringe.
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Route 3: Negishi Coupling
This method utilizes a more reactive organozinc reagent.[1]
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol)
-
p-Tolylzinc chloride (0.5 M in THF, 2.2 mL, 1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
SPhos (0.02 mmol)
-
Anhydrous THF (3 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of ethyl 4-bromo-2-fluorobenzoate in anhydrous THF.
-
Add the p-tolylzinc chloride solution dropwise at room temperature.
-
Stir the mixture at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[1]
Route 4: Hiyama Coupling
This route uses an organosilane, offering a more environmentally friendly option.[2]
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate (1.0 mmol)
-
(p-Tolyl)trimethoxysilane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.0 mL, 2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add ethyl 4-bromo-2-fluorobenzoate, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and (p-tolyl)trimethoxysilane.
-
Add the TBAF solution dropwise.
-
Stir the mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.[2]
Conclusion and Recommendations
The choice of synthetic route for the preparation of ethyl 4-aryl-3-fluorobenzoates depends on several factors, including the desired scale, available starting materials, and tolerance for specific reagents.
-
The Suzuki-Miyaura coupling remains the most practical and widely adopted method for this transformation. The use of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid offers a reliable and high-yielding route with the significant advantage of using stable and non-toxic reagents.
-
The Negishi coupling often provides the highest yields and fastest reaction times due to the high reactivity of the organozinc reagent. However, the sensitivity of these reagents to air and moisture necessitates stringent anhydrous and inert atmosphere techniques, which may not be suitable for all laboratory settings.[1]
-
The Stille coupling is a robust alternative with excellent functional group tolerance. The primary drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification procedures.
-
The Hiyama coupling represents a greener alternative, avoiding toxic metals in the organometallic partner. While promising, it often requires an activator and may exhibit slower reaction kinetics compared to the other methods.[2]
For most applications, the Suzuki-Miyaura coupling provides the best balance of efficiency, safety, and practicality. However, for challenging substrates or when maximizing yield is the absolute priority, the Negishi coupling should be considered, provided the necessary experimental setup is available. The Stille and Hiyama couplings serve as valuable alternatives when specific functional group compatibility or environmental considerations are paramount.
References
Literature review of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid applications
An In-Depth Guide to the Applications of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid: A Comparative Analysis for Synthetic Chemists
In the intricate field of synthetic chemistry, where the architecture of molecules dictates their function, the choice of building blocks is a critical determinant of success. This compound has emerged as a reagent of significant interest, prized for its unique structural motifs that impart valuable properties in cross-coupling reactions and the synthesis of complex targets. This guide offers a comprehensive review of its applications, providing a comparative analysis against relevant alternatives, supported by experimental insights to inform and empower researchers in drug development and materials science.
Physicochemical Profile and Strategic Advantages
This compound is a white to off-white crystalline solid.[1] Its strategic value in synthesis is derived from the specific arrangement of its functional groups: an ortho-fluoro substituent and a para-ethoxycarbonyl group relative to the boronic acid moiety.
| Property | Value | Significance in Synthetic Applications |
| CAS Number | 874219-60-0 | Unique identifier for the compound.[1][2] |
| Molecular Formula | C9H10BFO4 | Defines the elemental composition.[1][2] |
| Molecular Weight | 211.98 g/mol | Used for stoichiometric calculations in reactions.[1] |
| Melting Point | 99 °C | Indicates thermal stability suitable for various reaction conditions.[1] |
| pKa (estimated) | ~7.8 | The electron-withdrawing fluoro group lowers the pKa compared to unsubstituted phenylboronic acid, influencing the rate of transmetalation.[3] |
The ortho-fluoro atom is not merely a passive substituent. Its electronegativity can influence the electronic environment of the resulting molecule, often leading to increased metabolic stability and enhanced binding affinity in pharmaceutical compounds.[1] Furthermore, the electron-withdrawing nature of both the fluoro and ethoxycarbonyl groups modulates the reactivity of the boronic acid, impacting its performance in catalytic cycles. The ethoxycarbonyl group also serves as a versatile synthetic handle, readily convertible to carboxylic acids, amides, or alcohols for further molecular elaboration.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][4]
Comparative Performance Analysis
The electronic nature of the substituents on a phenylboronic acid plays a crucial role in the reaction's efficiency. While electron-withdrawing groups on the aryl halide partner generally accelerate the reaction, their effect on the boronic acid component can be more nuanced, potentially slowing the transmetalation step.[5] However, the unique combination of substituents in this reagent often leads to high-yield couplings.
| Aryl Halide Partner | Catalyst System (Typical) | Representative Yield (%) | Comparison with Unsubstituted Phenylboronic Acid |
| 4-Iodotoluene | Pd(PPh3)4, Na2CO3 | >90% | Often provides cleaner reactions and comparable or higher yields due to favorable electronic properties. |
| 2-Bromopyridine | Pd(dppf)Cl2, K3PO4 | >85% | The reagent's stability and reactivity are well-suited for coupling with electron-deficient heteroaryl halides. |
| 4-Chlorobenzonitrile | Buchwald Ligand/Pd G3, Cs2CO3 | >80% | Effective even with less reactive aryl chlorides, though more advanced catalyst systems are typically required.[4] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a reliable, self-validating methodology for the coupling of this compound with a generic aryl bromide.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Rationale for Experimental Choices:
-
Reagent Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.
-
Base and Solvent: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[6] An aqueous solvent mixture (e.g., Toluene/Water) is often used to dissolve the inorganic base and accelerate the catalytic cycle.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Degassing the solvent and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and deactivation.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs provided by this reagent are frequently found in bioactive molecules. Its application is particularly prominent in the development of targeted therapies for cancer and other diseases.[1] Boronic acids themselves are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[7][8]
Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a biaryl core. This compound is an ideal precursor for synthesizing such scaffolds. The 2-fluorophenyl group can form key interactions within the enzyme's active site, while the ester can be converted into an amide to target additional binding pockets.
Caption: Synthetic pathway to drug candidates using the target boronic acid.
Comparison with Alternative Reagents
| Alternative Building Block | Advantages | Disadvantages |
| (2-Fluorophenyl)boronic acid | More economical and readily available.[9] | Lacks a functional group at the 5-position for further derivatization, limiting its utility in scaffold decoration. |
| (5-Formyl-2-fluorophenyl)boronic acid | The aldehyde group allows for reductive amination and other C-C bond-forming reactions. | Aldehydes can be less stable and more prone to side reactions under certain coupling conditions. |
| (5-Carboxy-2-fluorophenyl)boronic acid | Directly provides the carboxylic acid for amidation without a hydrolysis step. | Can have lower solubility; the free acid may interfere with some basic coupling conditions, requiring careful optimization. |
The ethoxycarbonyl derivative often represents the optimal choice, providing a stable, reactive, and synthetically flexible intermediate for library synthesis and lead optimization campaigns.
Utility in Materials Science
Beyond pharmaceuticals, this compound is a valuable monomer for the synthesis of advanced materials.[1] Its incorporation into conjugated polymer backbones via Suzuki polymerization can be used to fine-tune the optoelectronic properties of materials used in applications such as:
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing substituents can lower the polymer's LUMO level, affecting the emission color and improving charge injection/transport.
-
Organic Photovoltaics (OPVs): Used to construct donor-acceptor polymers, where tuning of energy levels is critical for efficient charge separation and high power-conversion efficiency.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-balanced electronic and steric properties make it a reliable partner in Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery, it serves as a key building block for constructing complex molecular architectures with enhanced biological properties. In materials science, it provides a means to engineer the electronic characteristics of functional polymers. While alternatives exist, the combination of a stabilizing ortho-fluoro group and a versatile para-ester handle makes this compound a superior choice for a wide array of synthetic challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility we exercise in the laboratory. The proper management and disposal of chemical reagents, such as (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, are not merely procedural formalities but cornerstones of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Compound: Hazard Profile and Reactivity
This compound is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] While boronic acids have historically been considered to have low toxicity, recent studies have prompted a more cautious approach.[2] Understanding the specific hazards associated with this compound is the first step in ensuring its safe handling and disposal.
Hazard Identification:
Based on available safety data, this compound is classified with the following hazards:
The GHS07 "Exclamation mark" pictogram is associated with this compound, indicating these irritant properties.[3]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritant (H315) | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile or Neoprene recommended), Lab coat, Closed-toe shoes.[4][5] |
| Eye Irritant (H319) | GHS07 (Exclamation Mark) | Chemical safety goggles or a face shield.[4][5] |
| Potential Respiratory Irritant | N/A (General precaution for dust) | Work in a certified chemical fume hood to avoid dust inhalation.[4][6][7] |
Causality Behind PPE Selection: The selection of specific PPE is directly correlated to the identified hazards. Chemical-resistant gloves prevent skin contact, which can lead to irritation.[5] Safety goggles or a face shield are mandatory to protect the eyes from splashes or airborne particles that could cause serious irritation.[5] Working within a fume hood mitigates the risk of inhaling the solid compound, a general best practice for handling powdered reagents.[4][6][7]
The Core of Safe Disposal: Segregation and Labeling
The fundamental principle of chemical waste management is meticulous segregation. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[4] It must be treated as hazardous waste.[4][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation at the Source:
-
Solid Waste: All materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated solid hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsates from cleaning glassware, must be collected in a separate liquid hazardous waste container.[4] Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Containerization:
-
Labeling: A Non-Negotiable Step:
-
All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[8]
-
The label must include:
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Waste disposal workflow for this compound.
Decontamination and Emergency Procedures
Proper decontamination of glassware and immediate response to spills are critical for maintaining a safe laboratory environment.
Glassware Decontamination:
A basic wash can be effective for decontaminating glassware that has been in contact with boronic acids.[4] The base converts the residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[4][9]
-
Initial Rinse: Rinse the glassware with the solvent used in the reaction to remove the bulk of the residue. Collect this rinsate as liquid hazardous waste.
-
Basic Wash: Carefully wash the glassware with a dilute basic solution (e.g., 1% sodium hydroxide).
-
Water Rinse: Thoroughly rinse the glassware with deionized water.
-
Waste Collection: Crucially, all rinsates from the decontamination process must be collected as liquid hazardous waste. [4]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[4]
Spill and Leak Procedures:
Immediate and correct response to a spill is vital to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Personal Protection: Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Containment and Cleanup:
-
For a solid spill , carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[5] Avoid generating dust.[5][7]
-
For a liquid spill , absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the solid hazardous waste container.
-
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by the basic wash procedure described above. Collect all cleaning materials and rinsates as hazardous waste.
First Aid Measures:
In the event of accidental exposure, prompt first aid is essential.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][11]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
Regulatory Compliance and Institutional Policies
All waste disposal activities must comply with federal, state, and local regulations, as well as your institution's specific policies. The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste management in academic laboratories under the Resource Conservation and Recovery Act (RCRA), including the alternative requirements of Subpart K.[12][13]
Key Compliance Points:
-
Waste Determination: A trained professional, typically from the EHS department, should make the final hazardous waste determination.[12][13]
-
Satellite Accumulation Areas (SAAs): Store sealed and labeled waste containers in a designated SAA within or near the laboratory.[8] These areas must be inspected weekly.[8]
-
Waste Pickup: Follow your institution's established procedures for requesting hazardous waste pickup.[4][6]
Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance.[6] Adherence to these protocols is not just a matter of compliance but a professional responsibility to ensure the safety of yourself, your colleagues, and the broader community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. silicycle.com [silicycle.com]
- 3. This compound | 874219-60-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. Boron - ESPI Metals [espimetals.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. reddit.com [reddit.com]
- 10. laballey.com [laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid
Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to mitigate risk within the laboratory. This guide provides an in-depth, procedural framework for the safe handling of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, moving beyond a simple checklist to instill a deep, causal understanding of essential safety protocols.
Hazard Identification: Understanding the Risks
This compound is a key reagent in synthetic chemistry, but its utility is matched by specific hazards that demand respect. The primary risks associated with this compound are irritation to the skin and eyes. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling to prevent direct contact.
The boronic acid functional group, while versatile in reactions like the Suzuki-Miyaura coupling, can interact with biological molecules, leading to irritation. The fluoro-substituent and the ethoxycarbonyl group may also influence its reactivity and toxicological profile. Therefore, treating this compound with a high degree of caution is a foundational principle of its use.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is the most critical barrier between the researcher and chemical exposure. The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard posed by the chemical. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk[1][2].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal against chemical vapors or splashes. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Consider double-gloving for extended operations.[1] | Prevents direct skin contact, which can cause irritation. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected[3]. |
| Body Protection | A flame-resistant lab coat, fully fastened, worn over long pants. | Protects skin on the arms and body from accidental spills[3]. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is likely.[3] | Minimizes the risk of inhaling fine particles, which could lead to respiratory tract irritation[2][4]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic procedure is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Step 1: Preparation
-
Confirm that a safety shower and eyewash station are accessible and unobstructed before beginning work[3].
-
Prepare your workspace within a chemical fume hood. Ensure the sash is at the appropriate height to maximize airflow and protection.
-
Cover the work surface with absorbent bench paper to contain any minor spills.
-
Assemble all necessary equipment and reagents before introducing the boronic acid.
Step 2: Weighing and Transfer
-
Don all required PPE as outlined in Table 2.
-
When handling the solid, use techniques that avoid generating dust, such as careful scooping with a spatula[3].
-
Weigh the compound in a tared container within the fume hood.
-
Keep the container tightly closed when not in use to prevent moisture absorption and potential degradation[3][5].
Step 3: Post-Handling
-
Thoroughly clean the work area, disposing of any contaminated bench paper as solid hazardous waste.
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items (like gloves) in the designated hazardous waste stream[1].
-
Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn[3].
Caption: A standard workflow for safely handling boronic acids.
Emergency Response Protocol
In the event of an exposure, a swift and correct response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures before working with the chemical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. If skin irritation occurs or persists, seek medical attention[7].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention, regardless of the apparent severity[6].
-
Inhalation: Move the affected person to fresh air immediately. If they feel unwell or experience respiratory distress, seek medical attention.
-
Ingestion: Do NOT induce vomiting[6]. Rinse the mouth with water and seek immediate medical attention[7].
-
Spill: Evacuate the immediate area and alert colleagues. For a small spill of solid material, carefully sweep it up (avoiding dust creation) and place it in a sealed container for hazardous waste disposal. For a larger spill, or any liquid spill, absorb with an inert material like vermiculite or sand, then collect and place in a sealed hazardous waste container[2]. Report all spills to your institution's Environmental Health and Safety (EHS) department[2].
Caption: Decision-making workflow for chemical exposure events.
Disposal and Decontamination Plan
Proper waste management is a legal and ethical responsibility that protects both laboratory personnel and the environment.
-
Waste Segregation: this compound and any materials contaminated with it must be treated as hazardous waste[1][8]. Under no circumstances should it be disposed of in regular trash or down the drain[8].
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, bench liners, residual chemical) in a designated, sealable, and clearly labeled hazardous waste container[8]. The label must include the full chemical name.
-
Liquid Waste: Collect all solutions containing the boronic acid and any solvent rinses in a separate, compatible, and clearly labeled container for liquid hazardous waste[8].
-
Decontamination:
-
Glassware: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The first rinseate must be collected as liquid hazardous waste[8]. Subsequent rinses may also need to be collected depending on institutional policy. A final wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt, followed by a water rinse; all rinsates should be collected as hazardous waste[1].
-
Work Surfaces: Wipe down the spill area thoroughly with a solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste[2].
-
Caption: A comprehensive waste disposal workflow for boronic acids.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
